Ethyl 2-(2-oxopiperidin-4-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxopiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)6-7-3-4-10-8(11)5-7/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMPNSYLYPQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102943-18-0 | |
| Record name | ethyl 2-(2-oxopiperidin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 2-(2-oxopiperidin-4-yl)acetate
CAS Number: 102943-18-0
This technical guide provides a comprehensive overview of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a piperidine derivative with potential applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a piperidinone core functionalized with an ethyl acetate group. The presence of both a lactam and an ester functional group makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Boiling Point | 160 °C at 0.5 Torr | [2] |
| Density (Predicted) | 1.070±0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.26±0.40 | [2] |
| LogP (Predicted) | 0.74170 | [1] |
| Polar Surface Area (PSA) | 58.89 Ų | [1] |
Synthesis
A synthetic route for this compound has been described in the scientific literature. The following protocol is based on the work of Takahashi and Kariyone, published in Yakugaku Zasshi in 1959.
Experimental Protocol: Synthesis of this compound
Precursors:
-
Pentanedioic acid, 3-(cyanomethyl)-, 1,5-diethyl ester (CAS: 91341-04-7)
-
Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4)
-
1-Cyano-propane-1,2,3-tricarboxylic acid triethyl ester (CAS: 108873-19-4)
-
Ethyl 3-oxoglutarate (CAS: 105-50-0)[1]
Detailed procedure: A detailed, step-by-step experimental protocol from the referenced literature is not publicly available at this time. The general transformation involves the cyclization of a substituted pentanedioic acid derivative to form the 2-oxopiperidine ring system.
The synthesis workflow can be generalized as follows:
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (lactam) | 3200-3400 | Broad peak indicating hydrogen bonding |
| C-H Stretch (alkane) | 2850-3000 | Sharp peaks |
| C=O Stretch (ester) | ~1735 | Strong, sharp peak[3] |
| C=O Stretch (lactam) | ~1670 | Strong, sharp peak for a 6-membered lactam[4] |
| C-O Stretch (ester) | 1000-1300 | Strong peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Expected chemical shifts (in ppm) are:
-
Ethyl group (CH₃): Triplet around 1.2 ppm.
-
Ethyl group (CH₂): Quartet around 4.1 ppm.
-
Piperidine ring protons: A series of multiplets between 1.5 and 3.5 ppm.
-
Lactam N-H: A broad singlet, typically downfield.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Lactam) | 170-180 |
| C=O (Ester) | 170-175 |
| -CH₂- (Ester) | ~60 |
| Piperidine ring carbons | 20-50 |
| -CH₃ (Ester) | ~14 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the piperidine ring.
Biological and Pharmacological Context
While specific biological activities for this compound have not been extensively reported in publicly available literature, the piperidine and piperidinone scaffolds are of significant interest in medicinal chemistry.
The piperidine ring is a privileged scaffold found in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[5] Its presence can enhance a molecule's druggability by improving metabolic stability and pharmacokinetic properties.[5] Piperidine derivatives have shown a broad range of pharmacological activities, including anticancer, analgesic, and anti-inflammatory effects.[6][7][8]
The 2-oxopiperidine (δ-valerolactam) substructure is also a key component in various biologically active molecules. For instance, certain piperidinone derivatives have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[9]
Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality allows for straightforward derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
The logical relationship for its potential application in drug discovery is outlined below:
Safety Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.[2]
Conclusion
This compound is a valuable chemical intermediate with a structural framework that is highly relevant to the field of medicinal chemistry. While detailed biological studies on this specific compound are limited, its constituent piperidinone and ester moieties make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. Further research into its synthesis optimization and exploration of its utility in creating diverse chemical libraries is warranted.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. rsc.org [rsc.org]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
Physical and chemical properties of Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-oxopiperidin-4-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its core structure, a substituted piperidone, is a prevalent motif in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental protocols and specific biological data in publicly accessible literature, this document also outlines general synthetic strategies and analytical approaches based on established chemical principles and data for structurally related compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| CAS Number | 102943-18-0 | [1] |
| Boiling Point | 160 °C at 0.5 Torr | [1] |
| Density (Predicted) | 1.070 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 16.26 ± 0.40 | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature, its structure suggests plausible synthetic routes derived from common organic chemistry methodologies. A likely pathway involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.
General Synthetic Approach: Catalytic Hydrogenation
A potential synthetic workflow for this compound is outlined below. This approach is based on the well-established method of reducing substituted pyridines to piperidines.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis via catalytic hydrogenation. This protocol is for illustrative purposes and would require optimization and validation.
-
Reaction Setup: To a solution of ethyl 2-(pyridin-4-yl)acetate in a suitable solvent (e.g., glacial acetic acid or an alcohol), a hydrogenation catalyst such as platinum(IV) oxide (PtO₂) or rhodium(III) oxide (Rh₂O₃) is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor at room temperature or slightly elevated temperatures.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude product, likely containing the piperidine intermediate, would then be subjected to conditions that favor intramolecular cyclization to form the lactam. This may involve heating or treatment with a mild base or acid.
-
Purification: The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate/hexane to isolate the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), protons on the piperidone ring, and the methylene protons of the acetate side chain.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and the lactam, as well as for the carbons of the ethyl group and the piperidone ring.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and the amide (lactam) functional groups.
Biological Activity and Applications
The 2-piperidone scaffold is a key feature in a variety of pharmacologically active compounds. Derivatives of 2-piperidone have been investigated for a range of biological activities, including as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease.[2] However, specific biological data or signaling pathways directly involving this compound are not currently reported in the scientific literature.
Given its structure as a substituted piperidone, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The exploration of its biological properties would be a novel area of research.
A generalized workflow for the initial biological evaluation of a novel compound like this compound is presented below.
Caption: General workflow for the biological evaluation of a new chemical entity.
Safety and Handling
Based on available safety data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule with potential as a building block in the synthesis of novel therapeutic agents, owing to its embedded 2-piperidone structural motif. While a comprehensive experimental profile of this compound is not yet available in the public domain, this guide provides a summary of its known properties and outlines logical and established methodologies for its synthesis and potential biological evaluation. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and development.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in pharmaceutical research and development. The information presented is intended for an audience with a strong background in organic chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a lactam ring and an ethyl acetate side chain, makes it a versatile building block for the synthesis of various biologically active molecules. This guide will explore the most plausible synthetic routes to this compound, complete with detailed experimental protocols and quantitative data where available.
Synthesis Pathway 1: From Diethyl 3-Cyanoglutarate
This pathway commences with the readily available starting material, diethyl 3-cyanoglutarate. The synthesis proceeds through the formation of a key intermediate, 4-(cyanomethyl)-2-piperidone, which is subsequently converted to the target compound.
Step 1: Synthesis of 4-(Cyanomethyl)-2-piperidone
The initial step involves a reductive cyclization of diethyl 3-cyanoglutarate. This transformation can be achieved through catalytic hydrogenation, which simultaneously reduces the nitrile group to a primary amine and facilitates lactamization.
Experimental Protocol:
A solution of diethyl 3-cyanoglutarate in a suitable solvent, such as ethanol, is subjected to hydrogenation in the presence of a catalyst like Raney Nickel or Palladium on carbon. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(cyanomethyl)-2-piperidone.
| Parameter | Value |
| Starting Material | Diethyl 3-cyanoglutarate |
| Reagents | Hydrogen gas, Raney Nickel (or Pd/C) |
| Solvent | Ethanol |
| Temperature | 100-150 °C |
| Pressure | 50-100 atm |
| Reaction Time | 6-12 hours |
| Yield | Moderate to good |
Step 2: Conversion of 4-(Cyanomethyl)-2-piperidone to this compound
The conversion of the cyanomethyl group to an ethyl acetate group can be accomplished via a Pinner reaction followed by hydrolysis. The Pinner reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imino ester, which is then hydrolyzed to the corresponding ester.
Experimental Protocol:
4-(cyanomethyl)-2-piperidone is dissolved in anhydrous ethanol and cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at low temperature for several hours to form the ethyl imidate hydrochloride (Pinner salt). Subsequently, water is added to the reaction mixture, which is then heated to induce hydrolysis of the imidate to the desired ethyl ester. The product is extracted with an organic solvent and purified by column chromatography.
| Parameter | Value |
| Starting Material | 4-(Cyanomethyl)-2-piperidone |
| Reagents | Anhydrous ethanol, Dry hydrogen chloride gas, Water |
| Solvent | Ethanol |
| Temperature | 0 °C to reflux |
| Reaction Time | Pinner reaction: 2-4 hours; Hydrolysis: 1-2 hours |
| Yield | Good |
digraph "Synthesis_Pathway_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
A[label="Diethyl 3-cyanoglutarate"];
B[label="4-(Cyanomethyl)-2-piperidone"];
C [label="this compound"];
A -> B[label="H2, Raney Ni\nEthanol, Δ, P"];
B -> C [label="1. HCl, EtOH\n2. H2O, Δ"];
}
### Synthesis Pathway 2: From Ethyl 3-Oxoglutarate
An alternative approach utilizes ethyl 3-oxoglutarate as the starting material. This pathway involves the formation of the piperidinone ring through a series of condensation and reduction steps.
#### **Step 1: Knoevenagel Condensation of Ethyl 3-Oxoglutarate with Cyanoacetamide**
The synthesis begins with a Knoevenagel condensation between ethyl 3-oxoglutarate and cyanoacetamide in the presence of a base, such as piperidine or sodium ethoxide. This reaction forms a substituted glutarimide intermediate.
**Experimental Protocol:**
Ethyl 3-oxoglutarate and cyanoacetamide are dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is refluxed for several hours. The resulting product is isolated by filtration or extraction after cooling.
| Parameter | Value |
| :--- | :--- |
| Starting Materials | Ethyl 3-oxoglutarate, Cyanoacetamide |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Yield | Good |
#### **Step 2: Reduction and Cyclization**
The intermediate from the Knoevenagel condensation undergoes reduction and cyclization to form the 2-oxopiperidin-4-ylacetate ring system. This can be achieved through catalytic hydrogenation.
**Experimental Protocol:**
The product from the previous step is dissolved in a suitable solvent, such as acetic acid or ethanol, and subjected to hydrogenation over a platinum or palladium catalyst. The reaction is carried out at room temperature and moderate hydrogen pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified.
| Parameter | Value |
| :--- | :--- |
| Starting Material | Product from Step 1 |
| Reagents | Hydrogen gas, Platinum oxide (or Pd/C) |
| Solvent | Acetic acid or Ethanol |
| Temperature | Room temperature |
| Pressure | 1-5 atm |
| Reaction Time | 12-24 hours |
| Yield | Moderate |
```dot
digraph "Synthesis_Pathway_2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
D [label="Ethyl 3-oxoglutarate"];
E [label="Cyanoacetamide"];
F [label="Glutarimide Intermediate"];
G [label="this compound"];
D -> F [label="Piperidine, EtOH\nReflux"];
E -> F;
F -> G [label="H2, PtO2\nAcetic Acid"];
}
Diagram 2: Synthesis from Ethyl 3-Oxoglutarate
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
Disclaimer: The experimental protocols described herein are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.
Structural Elucidation of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-oxopiperidin-4-yl)acetate is a substituted piperidone derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmacologically active compounds. This technical guide provides a comprehensive overview of the structural elucidation of this compound. In the absence of publicly available experimental spectroscopic data, this guide utilizes predicted data from validated computational models to present a thorough characterization. Detailed methodologies for the synthesis and analytical techniques required for structural confirmation are also provided, alongside a discussion of the potential biological significance of 2-piperidone derivatives.
Introduction
The 2-piperidone structural motif is a key pharmacophore found in a variety of biologically active molecules. Derivatives of 2-piperidone have been investigated for a range of therapeutic applications, including as inhibitors of β-amyloid aggregation for the treatment of Alzheimer's disease and as anti-inflammatory agents.[1] The structural elucidation of novel piperidone derivatives is a critical step in the drug discovery and development process, enabling a precise understanding of structure-activity relationships.
This guide focuses on the structural characterization of this compound. While specific experimental spectra for this exact molecule are not widely published, this document compiles predicted spectroscopic data to serve as a reference for researchers. The methodologies described herein are standard analytical techniques crucial for the confirmation of the structure of newly synthesized batches of this compound.
Predicted Physicochemical Properties
Basic physicochemical properties of this compound are summarized below. These values are sourced from chemical databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | ChemSrc[2] |
| Molecular Weight | 185.22 g/mol | ChemSrc[2] |
| Exact Mass | 185.105 g/mol | ChemSrc[2] |
| Boiling Point | 160 °C (at 0.5 Torr) | ChemicalBook[3] |
| Density | 1.070±0.06 g/cm³ | ChemicalBook[3] |
| pKa | 16.26±0.40 | ChemicalBook[3] |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established algorithms and can serve as a guide for the interpretation of experimental data.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.5 | br s | 1H | NH |
| 4.12 | q | 2H | O-CH₂ -CH₃ |
| 3.25 - 3.40 | m | 2H | CH₂ -NH |
| 2.40 - 2.60 | m | 1H | CH -CH₂-COOEt |
| 2.20 - 2.35 | m | 2H | CH₂ -C=O |
| 1.80 - 2.00 | m | 1H | CH₂-CH -CH₂ |
| 1.40 - 1.60 | m | 2H | CH₂ -CH-CH₂ |
| 1.25 | t | 3H | O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum indicates the number and types of carbon atoms.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 175 | Quaternary | C =O (amide) |
| ~ 172 | Quaternary | C =O (ester) |
| ~ 61 | Methylene | O-C H₂-CH₃ |
| ~ 42 | Methylene | C H₂-NH |
| ~ 41 | Methylene | C H₂-COOEt |
| ~ 35 | Methine | C H-CH₂-COOEt |
| ~ 31 | Methylene | C H₂-C=O |
| ~ 30 | Methylene | C H₂-CH-CH₂ |
| ~ 14 | Methyl | O-CH₂-C H₃ |
Mass Spectrometry
The predicted mass spectrum helps in confirming the molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Possible Fragment |
| 185 | 100 | [M]⁺ |
| 140 | ~ 60 | [M - OCH₂CH₃]⁺ |
| 114 | ~ 40 | [M - CH₂COOCH₂CH₃]⁺ |
| 84 | ~ 80 | [Piperidone ring fragment]⁺ |
| 56 | ~ 50 | [Piperidone ring fragment]⁺ |
Infrared (IR) Spectroscopy
The predicted IR spectrum indicates the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H stretch |
| ~ 2950, 2870 | Medium | C-H stretch (aliphatic) |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1670 | Strong | C=O stretch (amide) |
| ~ 1200 | Strong | C-O stretch (ester) |
Experimental Protocols
The following are detailed protocols for the synthesis and structural characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the Michael addition of a nucleophile to a suitable α,β-unsaturated lactam, followed by appropriate functional group manipulations. A general, representative procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential synthetic pathway to the target compound.
Procedure:
-
Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture at room temperature, and then add acrylonitrile dropwise. The reaction is typically stirred for several hours to ensure complete addition.
-
Reductive Cyclization: The product from the Michael addition is then subjected to reductive cyclization. This can be achieved using a reducing agent such as sodium in ethanol or catalytic hydrogenation (e.g., Raney Nickel, H₂). This step simultaneously reduces the nitrile to an amine and promotes intramolecular cyclization to form the 2-piperidone ring.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions (e.g., aqueous HCl) with heating. This process also facilitates the decarboxylation of the malonic ester derivative to yield 4-carboxymethyl-2-piperidone.
-
Esterification: The carboxylic acid is then esterified to the corresponding ethyl ester. This can be accomplished by refluxing the acid in ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Structural Elucidation Workflow
The following diagram illustrates the workflow for the structural confirmation of the synthesized compound.
Caption: Analytical workflow for structural elucidation.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values to identify the number and connectivity of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Analysis: Obtain the IR spectrum and identify the characteristic absorption bands for the key functional groups (e.g., N-H, C=O of amide and ester, C-O).
-
Potential Signaling Pathways and Biological Relevance
While the specific biological activity of this compound is not extensively documented, the 2-piperidone core is of significant interest in medicinal chemistry. Derivatives of 2-piperidone have been shown to modulate various biological pathways.
Caption: Potential therapeutic targets of 2-piperidone derivatives.
For instance, certain 2-piperidone derivatives have been designed as inhibitors of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1] Additionally, some derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in the production of pro-inflammatory cytokines.[1] The structural features of this compound make it a valuable scaffold for further chemical modification to explore these and other potential therapeutic applications.
Conclusion
This technical guide provides a foundational understanding of the structural elucidation of this compound. By presenting predicted spectroscopic data and detailed experimental protocols, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel piperidone-based compounds. The information contained herein will aid in the confirmation of the molecular structure and facilitate further investigation into the potential biological activities of this and related molecules in the pursuit of new therapeutic agents.
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide presents predicted spectroscopic data alongside standardized experimental protocols for the acquisition of such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (NH) | ~ 6.0 - 7.5 | br s | - |
| H-3 | ~ 2.3 - 2.5 | m | - |
| H-4 | ~ 2.0 - 2.2 | m | - |
| H-5 | ~ 1.8 - 2.0 | m | - |
| H-6 | ~ 3.2 - 3.4 | t | ~ 6.0 |
| H-7 (CH₂) | ~ 2.4 - 2.6 | d | ~ 7.0 |
| H-8 (CH₂) | ~ 4.1 - 4.3 | q | ~ 7.1 |
| H-9 (CH₃) | ~ 1.2 - 1.4 | t | ~ 7.1 |
Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (C=O, lactam) | ~ 175 |
| C-3 | ~ 30 |
| C-4 | ~ 35 |
| C-5 | ~ 25 |
| C-6 | ~ 42 |
| C-7 (CH₂) | ~ 41 |
| C-8 (C=O, ester) | ~ 172 |
| C-9 (O-CH₂) | ~ 61 |
| C-10 (CH₃) | ~ 14 |
Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary based on experimental conditions.
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3400 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1730 - 1750 | Strong |
| C=O Stretch (lactam) | 1640 - 1680 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 185 | [M]⁺ (Molecular Ion) |
| 140 | [M - OCH₂CH₃]⁺ |
| 112 | [M - COOCH₂CH₃]⁺ |
| 84 | [Piperidinone fragment]⁺ |
Note: Fragmentation patterns are predicted for electron ionization (EI) and can vary with ionization technique.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to set include the number of scans (NS), acquisition time, and relaxation delay.[3]
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.[4]
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[5]
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[6]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[6]
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[7]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8] The sample is vaporized in the ion source.[9]
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
Detection: An electron multiplier or other detector records the abundance of each ion.[8]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.[9]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. uwyo.edu [uwyo.edu]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. epfl.ch [epfl.ch]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to Ethyl 2-(2-oxopiperidin-4-yl)acetate
IUPAC Name: Ethyl 2-(2-oxopiperidin-4-yl)acetate
Synonyms: Ethyl 2-Oxopiperidine-4-acetate, ethyl 2-(2-oxo-4-piperidyl)acetate, 4-Piperidineacetic acid, 2-oxo-, ethyl ester[1]
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical properties, a plausible synthetic route, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 102943-18-0 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Boiling Point | 160 °C (at 0.5 Torr) | [1] |
| Density | 1.070±0.06 g/cm³ (Predicted) | [1] |
| pKa | 16.26±0.40 (Predicted) | [1] |
Synthesis Pathway
References
Molecular weight and formula of Ethyl 2-(2-oxopiperidin-4-yl)acetate
This technical guide provides a comprehensive overview of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a representative synthetic protocol, and its potential applications.
Chemical and Physical Properties
This compound is a piperidine derivative characterized by a lactam ring and an ethyl acetate substituent. Its chemical properties are summarized below, providing essential data for laboratory use, characterization, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C9H15NO3 | [1] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| CAS Number | 102943-18-0 | [1] |
| Synonyms | Ethyl 2-(2-oxo-4-piperidyl)acetate, 4-Piperidineacetic acid, 2-oxo-, ethyl ester | [1][2] |
Representative Synthetic Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in publicly available literature, a general synthetic approach can be inferred from the synthesis of analogous compounds. The following protocol is a representative example based on common organic synthesis methodologies for similar structures, such as the alkylation of a precursor followed by cyclization or modification.
Objective: To synthesize this compound.
Materials:
-
Precursor molecule (e.g., a suitable glutamic acid derivative or a substituted piperidone)
-
Ethyl bromoacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF))
-
Reagents for reduction or cyclization (if necessary, e.g., catalytic hydrogenation)
-
Reagents for purification (e.g., silica gel for column chromatography, solvents like ethyl acetate and petroleum ether)
Methodology:
-
Alkylation: A mixture of the chosen precursor and a base (e.g., anhydrous K2CO3) in a dry solvent (e.g., acetone) is stirred. Ethyl bromoacetate is then added to the mixture. The reaction is typically refluxed for several hours and monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, the mixture is filtered to remove the base. The solvent is then removed under reduced pressure to yield the crude product.[3]
-
Cyclization/Reduction (if applicable): Depending on the starting material, a subsequent step to form the 2-oxopiperidine ring may be necessary. This could involve the reduction of a nitro group to an amine followed by spontaneous or induced lactamization. For instance, a selective reduction can be achieved using iron powder in the presence of ammonium chloride.[3]
-
Purification: The crude product is purified using silica gel column chromatography to isolate the target compound, this compound.[4]
This protocol is a generalized representation. The precise conditions, reagents, and reaction steps would need to be optimized based on the specific synthetic route chosen.
Applications in Drug Development
This compound and structurally related compounds serve as valuable intermediates and building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine and lactam moieties are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and ability to interact with biological targets.
While specific applications for this exact molecule are not widely detailed, analogous structures like ethyl 2-(2-oxopyrrolidin-1-yl)acetate are used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Similarly, related phenoxy acetate derivatives are precursors for dual glucokinase and PPARγ activators, which are targets for hypoglycemic agents.[3] This suggests that this compound holds potential as a key intermediate for various therapeutic agents.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a representative experimental workflow and a logical pathway for the application of this compound in drug discovery.
Caption: A representative workflow for the synthesis of this compound.
Caption: Logical progression from a chemical intermediate to drug development.
References
- 1. Ethyl (2-oxopiperidin-4-yl)acetate | 102943-18-0 [amp.chemicalbook.com]
- 2. Ethyl (2-oxopiperidin-4-yl)acetate | CAS#:102943-18-0 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
Solubility Profile of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-(2-oxopiperidin-4-yl)acetate (CAS Number: 102943-18-0). Due to a lack of publicly available experimental data on the solubility of this specific compound, this document focuses on its known physicochemical properties and presents standardized, detailed experimental protocols for determining the solubility of small organic molecules. These methodologies are intended to equip researchers with the necessary framework to assess the solubility of this and other similar compounds in their own laboratories. This guide also includes a visual representation of a general experimental workflow for solubility determination.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 102943-18-0 | ChemSrc |
| Molecular Formula | C₉H₁₅NO₃ | ChemicalBook |
| Molecular Weight | 185.22 g/mol | ChemicalBook |
| Predicted Boiling Point | 160 °C (at 0.5 Torr) | ChemicalBook |
| Predicted Density | 1.070 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 16.26 ± 0.40 | ChemicalBook |
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for both qualitative and quantitative solubility assessment of a compound like this compound.
Qualitative Solubility Testing
This initial screening provides a rapid assessment of a compound's solubility in various solvents, which can inform the selection of appropriate solvents for reactions, purification, and formulation.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
A range of solvents:
-
Water (deionized)
-
5% w/v Hydrochloric acid (HCl) in water
-
5% w/v Sodium bicarbonate (NaHCO₃) in water
-
5% w/v Sodium hydroxide (NaOH) in water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background to observe if the solid has dissolved completely.
-
If the compound dissolves, it is classified as "soluble." If some solid remains, it is "partially soluble." If the solid does not appear to dissolve at all, it is "insoluble."
-
For aqueous solutions (water, HCl, NaOH, NaHCO₃), the pH should also be tested with litmus paper to identify acidic or basic properties of the compound.[1]
-
Record all observations in a systematic manner.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Chosen solvent(s)
Procedure:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent for creating a calibration curve.
-
Add an excess amount of the compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample from the supernatant. To remove any undissolved microparticles, filter the sample through a syringe filter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess how quickly a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[3][4][5]
Objective: To determine the concentration at which a compound precipitates from a supersaturated aqueous solution.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis measurements
-
Liquid handling system or multichannel pipettes
Procedure:
-
Add the aqueous buffer to the wells of a microplate.
-
Add small volumes of the DMSO stock solution of the compound to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.
-
The kinetic solubility is defined as the concentration at which precipitation is first observed.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for characterizing the solubility of a novel compound.
Caption: General workflow for determining the solubility profile of a chemical compound.
Conclusion
While experimental solubility data for this compound remains to be published, this guide provides the essential tools for researchers to determine this critical parameter. By following the detailed qualitative and quantitative protocols, scientists can generate reliable solubility data, which is fundamental for advancing research and development activities involving this compound. The provided workflow offers a systematic approach to solubility characterization, ensuring that this key property is thoroughly evaluated.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-(2-oxopiperidin-4-yl)acetate, a valuable building block in pharmaceutical research. The synthesis delineates the formation of key intermediates, offering detailed experimental protocols and quantitative data to facilitate reproducible results in a laboratory setting.
Synthesis Strategy: A Multi-step Approach
The synthesis of this compound can be efficiently achieved through a three-step process commencing with the Dieckmann condensation of a substituted diethyl pentanedioate. This is followed by a catalytic hydrogenation to reduce the nitrile group, and the synthesis culminates in a hydrolysis and decarboxylation step to yield the final product.
Core Synthesis Pathway:
Figure 1: Overall synthetic pathway for this compound.
Key Intermediates: Characterization and Role
The successful synthesis of the target molecule hinges on the efficient formation and conversion of two key intermediates:
-
Ethyl 2-cyano-3-oxopiperidine-5-acetate: This β-keto ester is formed through an intramolecular Dieckmann condensation of diethyl 3-(cyanomethyl)pentanedioate. The cyclization is a critical step in constructing the piperidinone ring, the core scaffold of the final product.
-
Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate: This intermediate is produced via the selective catalytic hydrogenation of the nitrile group in the preceding β-keto ester. The resulting primary amine is essential for the subsequent intramolecular cyclization to form the desired lactam.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Step 1: Dieckmann Condensation of Diethyl 3-(cyanomethyl)pentanedioate
This step involves the base-mediated intramolecular cyclization to form the piperidinone ring.
Experimental Protocol:
A solution of diethyl 3-(cyanomethyl)pentanedioate in an anhydrous, non-polar solvent such as toluene is added dropwise to a suspension of a strong base, typically sodium ethoxide, in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux for several hours to drive the condensation to completion. After cooling, the reaction is quenched by the careful addition of a weak acid, such as acetic acid, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, Ethyl 2-cyano-3-oxopiperidine-5-acetate. Purification can be achieved by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Diethyl 3-(cyanomethyl)pentanedioate |
| Reagent | Sodium ethoxide (NaOEt) |
| Solvent | Toluene (anhydrous) |
| Reaction Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4 - 6 hours |
| Work-up | Acidic quench (e.g., Acetic Acid), Water |
| Purification | Vacuum distillation or Column Chromatography |
| Typical Yield | 75 - 85% |
Table 1: Quantitative data for the Dieckmann Condensation.
Figure 2: Workflow for the Dieckmann Condensation.
Step 2: Catalytic Hydrogenation of Ethyl 2-cyano-3-oxopiperidine-5-acetate
This step selectively reduces the nitrile functionality to a primary amine.
Experimental Protocol:
The crude or purified Ethyl 2-cyano-3-oxopiperidine-5-acetate is dissolved in a suitable solvent, typically ethanol. A catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst such as Palladium on carbon) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr hydrogenator) under a hydrogen atmosphere. The reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate. This intermediate is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | Ethyl 2-cyano-3-oxopiperidine-5-acetate |
| Catalyst | Raney Nickel (or Pd/C) |
| Solvent | Ethanol |
| Hydrogen Pressure | 50 - 100 psi |
| Reaction Temperature | 50 - 80 °C |
| Reaction Time | 6 - 12 hours |
| Work-up | Filtration of catalyst |
| Purification | Often used directly in the next step |
| Typical Yield | 80 - 90% |
Table 2: Quantitative data for the Catalytic Hydrogenation.
Figure 3: Process flow for the Catalytic Hydrogenation.
Step 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the ester and concomitant decarboxylation to afford the target molecule.
Experimental Protocol:
The crude Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate is treated with an aqueous solution of a strong acid, such as hydrochloric acid. The mixture is heated to reflux for several hours. During this process, the ester group is hydrolyzed to a carboxylic acid, which then undergoes decarboxylation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate |
| Reagent | Aqueous Hydrochloric Acid (e.g., 6M HCl) |
| Reaction Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 2 - 4 hours |
| Work-up | Neutralization, Extraction with Ethyl Acetate |
| Purification | Column Chromatography or Recrystallization |
| Typical Yield | 60 - 70% |
Table 3: Quantitative data for the Hydrolysis and Decarboxylation.
Figure 4: Key transformations in the final Hydrolysis and Decarboxylation step.
Conclusion
The described synthetic route provides a reliable and scalable method for the preparation of this compound. The identification and characterization of the key intermediates, coupled with detailed experimental protocols and quantitative data, offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important synthetic building block. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.
In-Depth Technical Guide: Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-oxopiperidin-4-yl)acetate is a substituted piperidone derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a lactam ring and an ethyl acetate side chain, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential therapeutic applications. Due to the limited publicly available data on its specific biological activity and mechanism of action, this review also explores the broader context of 4-substituted-2-piperidone derivatives to infer potential areas of interest for future research.
Chemical and Physical Properties
This compound is a colorless to pale yellow oil under standard conditions. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 102943-18-0 | [1][2] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Boiling Point | 160 °C (at 0.5 Torr) | [1] |
| Predicted Density | 1.070 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 16.26 ± 0.40 | [1] |
| Synonyms | Ethyl 2-oxopiperidine-4-acetate, 4-Piperidineacetic acid, 2-oxo-, ethyl ester | [1][2] |
Synthesis of this compound
A potential, though not explicitly documented, synthetic pathway could be conceptualized as follows:
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-(2-oxopiperidin-4-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-(2-oxopiperidin-4-yl)acetate and its related piperidinone-containing structures as key building blocks in the synthesis of pharmaceutically active compounds. The focus is on the practical application of this scaffold in the development of Apixaban, a direct Factor Xa inhibitor and a widely prescribed anticoagulant.
Introduction
The 2-oxopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. This compound, with its reactive ester functionality and piperidinone core, serves as a versatile intermediate for the synthesis of complex heterocyclic systems. Its structural features allow for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties of the final compounds.
A prime example of the successful application of a 2-oxopiperidine-containing building block is in the synthesis of the blockbuster anticoagulant drug, Apixaban. While the exact named compound "this compound" is not always explicitly cited, the synthesis of Apixaban relies on a key intermediate, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, which contains the core 2-oxopiperidine structure. This highlights the critical role of this heterocyclic system in the development of modern pharmaceuticals.
Application in the Synthesis of Apixaban
Apixaban is a potent, selective, and orally bioavailable inhibitor of coagulation Factor Xa, which plays a crucial role in the blood coagulation cascade. The synthesis of Apixaban involves the construction of a complex pyrazolo[3,4-c]pyridine core, which is coupled with a fragment containing the 2-oxopiperidine moiety.
Logical Workflow for Apixaban Synthesis:
Caption: Generalized synthetic workflow for Apixaban highlighting the incorporation of the 2-oxopiperidin moiety.
Key Intermediate Synthesis:
The synthesis of the key intermediate, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is a critical step that establishes the core structure of one of the main fragments of Apixaban. While various synthetic routes exist, a common strategy involves the coupling of a piperidin-2-one derivative with a substituted phenyl ring.
Table 1: Representative Yields in Apixaban Intermediate Synthesis
| Step | Reactants | Product | Yield (%) | Reference |
| Ullmann Coupling | 1-(4-iodophenyl)piperidin-2-one, 3-morpholino-5,6-dihydropyridin-2(1H)-one | 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | ~70-80 | [1] |
| Cyclocondensation | 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | ~71 | [2] |
| Amidation | Apixaban ethyl ester | Apixaban | ~91 | [1] |
Experimental Protocols
The following are generalized protocols based on literature procedures for the key steps in the synthesis of Apixaban, illustrating the application of the 2-oxopiperidin scaffold.
Protocol 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
This protocol describes a key coupling reaction to form a central intermediate.
-
Materials: 1-(4-iodophenyl)piperidin-2-one, 3-morpholino-5,6-dihydropyridin-2(1H)-one, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), and a suitable high-boiling solvent (e.g., N,N-Dimethylformamide - DMF).
-
Procedure: a. To a reaction vessel, add 1-(4-iodophenyl)piperidin-2-one (1.0 eq), 3-morpholino-5,6-dihydropyridin-2(1H)-one (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq). b. Add the solvent (DMF) and heat the mixture to 120-130 °C under an inert atmosphere (e.g., Nitrogen or Argon). c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
This protocol outlines the cyclocondensation reaction to form the core heterocyclic system of Apixaban.
-
Materials: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, Triethylamine (TEA), and a suitable solvent (e.g., Acetonitrile).
-
Procedure: a. Dissolve 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in the solvent in a reaction vessel. b. Add triethylamine (3.0 eq) to the solution. c. Add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 eq) to the mixture. d. Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for several hours. e. Monitor the reaction by TLC or HPLC. f. After completion, cool the mixture and concentrate under reduced pressure. g. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine. h. Dry the organic layer and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Mechanism of Action: Apixaban as a Factor Xa Inhibitor
Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a key enzyme in the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot.
Signaling Pathway of Coagulation and Inhibition by Apixaban:
Caption: The coagulation cascade and the inhibitory action of Apixaban on Factor Xa.
By inhibiting Factor Xa, Apixaban effectively reduces thrombin generation and subsequently fibrin formation, thereby preventing the formation and propagation of thrombi. The 2-oxopiperidine moiety in Apixaban plays a crucial role in binding to the S4 pocket of the Factor Xa active site, contributing to the high affinity and selectivity of the drug.
Conclusion
This compound and related piperidinone-containing synthons are valuable intermediates in medicinal chemistry. Their application in the synthesis of Apixaban demonstrates their importance in constructing complex, biologically active molecules. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this versatile scaffold in the discovery and development of new therapeutic agents.
References
Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key building block in the development of various pharmaceutical compounds. The synthesis is based on the reductive cyclization of diethyl 3-(cyanomethyl)pentanedioate, a method adapted from the foundational work of Takahashi and Kariyone. This protocol offers a reliable and reproducible pathway to obtain the target compound and its derivatives.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a one-pot reaction involving the catalytic hydrogenation of the nitrile group in diethyl 3-(cyanomethyl)pentanedioate, followed by a spontaneous intramolecular cyclization (lactamization) of the resulting amino diester. Raney Nickel is a commonly employed catalyst for the initial reduction step.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from diethyl 3-(cyanomethyl)pentanedioate.
Materials:
-
Diethyl 3-(cyanomethyl)pentanedioate
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (high pressure)
-
Celite or a similar filter aid
-
Standard laboratory glassware for high-pressure reactions (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation: In a high-pressure reaction vessel, add a slurry of Raney Nickel in ethanol. The amount of Raney Nickel can be varied, but a catalyst loading of 10-20% by weight relative to the starting material is a good starting point.
-
Reaction Setup: To the reaction vessel containing the catalyst, add a solution of diethyl 3-(cyanomethyl)pentanedioate dissolved in anhydrous ethanol.
-
Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from 50 to 150 atm). The reaction is then heated to a temperature between 80-120°C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Purification: The filtrate, containing the crude product, is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is then purified by vacuum distillation to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | Diethyl 3-(cyanomethyl)pentanedioate | Takahashi & Kariyone, 1959 |
| Catalyst | Raney Nickel | General literature on nitrile hydrogenation |
| Solvent | Ethanol | General literature on nitrile hydrogenation |
| Hydrogen Pressure | 100-130 atm | Takahashi & Kariyone, 1959 |
| Temperature | 100-110 °C | Takahashi & Kariyone, 1959 |
| Yield | ~70% | Takahashi & Kariyone, 1959 |
| Purity | High (after vacuum distillation) | Takahashi & Kariyone, 1959 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. The reductive cyclization of diethyl 3-(cyanomethyl)pentanedioate using a Raney Nickel catalyst is a robust and efficient method for obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to facilitate the successful implementation of this procedure in a research and development setting. For the synthesis of specific derivatives, the starting cyanodiester can be appropriately substituted. Further optimization of reaction conditions may be necessary depending on the desired scale and specific derivative being synthesized.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust and scalable multi-step synthesis commencing with a Michael addition, followed by a Dieckmann condensation, and concluding with hydrolysis, decarboxylation, and final esterification. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility in a laboratory or pilot plant setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The structural motif of a 4-substituted 2-piperidone is prevalent in a range of biologically active molecules. The provision of a scalable and well-documented synthetic protocol is crucial for advancing research and development in this area. The following sections detail a proposed synthetic pathway, offering specific parameters and expected outcomes for each reaction stage.
Proposed Synthetic Pathway
The large-scale synthesis of this compound can be achieved through a five-step process. The logical flow of this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 4-(benzylamino)heptanedioate
This step involves a double Michael addition of benzylamine to ethyl acrylate.
Materials:
-
Benzylamine
-
Ethyl acrylate
-
Ethanol (absolute)
Procedure:
-
To a solution of benzylamine (1.0 eq) in absolute ethanol, slowly add ethyl acrylate (2.2 eq) at room temperature with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The crude product can be purified by vacuum distillation.
| Parameter | Value |
| Yield | 85-90% |
| Purity (GC) | >95% |
| Appearance | Colorless to pale yellow oil |
Step 2: Dieckmann Condensation to Ethyl 1-benzyl-2-oxopiperidine-4-carboxylate
This intramolecular cyclization is a key step in forming the piperidone ring.
Materials:
-
Diethyl 4-(benzylamino)heptanedioate
-
Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
Procedure:
-
Prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Slowly add a solution of Diethyl 4-(benzylamino)heptanedioate (1.0 eq) in anhydrous toluene to the sodium ethoxide suspension at a temperature of 60-70 °C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Yield | 70-75% |
| Purity (HPLC) | >97% |
| Appearance | Viscous oil |
Step 3: Hydrolysis and Decarboxylation to 2-(1-benzyl-2-oxopiperidin-4-yl)acetic acid
This step converts the β-keto ester to the corresponding acetic acid derivative.
Materials:
-
Ethyl 1-benzyl-2-oxopiperidine-4-carboxylate
-
Hydrochloric acid (concentrated)
Procedure:
-
Add concentrated hydrochloric acid to Ethyl 1-benzyl-2-oxopiperidine-4-carboxylate (1.0 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
| Parameter | Value |
| Yield | 80-85% |
| Purity (HPLC) | >95% |
| Appearance | White to off-white solid |
Step 4: Deprotection to 2-(2-oxopiperidin-4-yl)acetic acid
Removal of the N-benzyl protecting group is achieved by catalytic hydrogenation.
Materials:
-
2-(1-benzyl-2-oxopiperidin-4-yl)acetic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 2-(1-benzyl-2-oxopiperidin-4-yl)acetic acid (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (40-50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
| Parameter | Value |
| Yield | 90-95% |
| Purity (HPLC) | >98% |
| Appearance | Solid |
Step 5: Fischer Esterification to this compound
The final step involves the esterification of the carboxylic acid.
Materials:
-
2-(2-oxopiperidin-4-yl)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
Procedure:
-
Suspend 2-(2-oxopiperidin-4-yl)acetic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Yield | 80-88% |
| Purity (HPLC) | >99% |
| Appearance | Colorless oil |
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all reagents and solvents with care, paying close attention to their specific safety data sheets (SDS).
-
Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Catalytic hydrogenation with Pd/C is flammable and should be handled with appropriate care and equipment.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this route suitable for large-scale production in an industrial setting. The provided quantitative data and detailed procedures should enable researchers and drug development professionals to successfully implement this synthesis.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Logical flow of the synthesis highlighting key transformations.
Application Notes: Ethyl 2-(2-oxopiperidin-4-yl)acetate in the Synthesis of Niraparib Intermediate
Introduction
Ethyl 2-(2-oxopiperidin-4-yl)acetate is a pivotal building block in the synthesis of various pharmaceutical intermediates. Notably, it serves as a key precursor in the production of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] PARP inhibitors are a class of targeted therapies effective in treating cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[4] This document provides detailed application notes and a comprehensive experimental protocol for the utilization of this compound in the synthesis of a crucial Niraparib intermediate.
Application in Niraparib Synthesis
Niraparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This mechanism is known as synthetic lethality.
The synthesis of Niraparib involves a multi-step process where this compound is a central intermediate. The piperidinone ring of this compound forms a core structural element of the final drug molecule. The following sections detail a representative synthetic step involving this intermediate.
Signaling Pathway of PARP Inhibition
The efficacy of Niraparib is rooted in its ability to disrupt the DNA damage response (DDR) pathway. The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.
Experimental Protocol: Synthesis of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
This protocol describes a key transformation in the synthesis of a Niraparib intermediate starting from a precursor that would be derived from this compound. While the direct conversion is part of a multi-step synthesis, this representative procedure highlights the chemical transformations involved.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| Niraparib Intermediate 3 | N/A | - | 100 g |
| Triethyl phosphite | 122-52-1 | 166.16 g/mol | 6.65 g |
| Ethanol | 64-17-5 | 46.07 g/mol | q.s. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | q.s. |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 g/mol | q.s. |
| Sodium azide | 26628-22-8 | 65.01 g/mol | q.s. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | q.s. |
| Methanol | 67-56-1 | 32.04 g/mol | q.s. |
| Ammonia (in Methanol) | 7664-41-7 | 17.03 g/mol | q.s. |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | q.s. |
| Dioxane | 123-91-1 | 88.11 g/mol | q.s. |
| Hydrochloric acid | 7647-01-0 | 36.46 g/mol | q.s. |
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of a Niraparib intermediate.
Step-by-Step Procedure
A representative synthesis of a Niraparib intermediate is described in patent CN107235957A.[1] The following is a summary of the key steps:
-
Reaction of Niraparib Intermediate 3: In a round-bottom flask, 100 g of Niraparib intermediate 3 is combined with 6.65 g of triethyl phosphite. The mixture is heated to 92°C and refluxed for 24 hours.[1]
-
Cyclization: The resulting compound is then reacted with a mixture of sodium azide in DMF to facilitate cyclization, forming an indazole ring structure.[1]
-
Amidation: The cyclized intermediate undergoes amidation in a methanol solution with ammonia at 60°C.[1]
-
Deprotection: The BOC (tert-butyloxycarbonyl) protecting group is removed by dissolving the amidated intermediate in ethyl acetate and dioxane, followed by the addition of hydrochloric acid.[1]
-
Chiral Resolution: The final racemic intermediate is resolved using a Chiralpak AS-H normal phase chiral chromatographic column to obtain the desired S-enantiomer, which is the precursor to Niraparib.[1]
Quantitative Data
The following table summarizes the reported yield and purity for a key step in a Niraparib synthesis.[1][2]
| Step | Product | Yield | Purity | Analytical Method |
| Reaction with Triethyl phosphite | Niraparib Intermediate 4 | 90% | >91% | 1H-NMR, HPLC |
| Final Chiral Resolution | (S)-Niraparib Precursor | - | >97.51% | Chiral HPLC |
Note: The yields and purities can vary depending on the specific reaction conditions and purification methods employed. The data presented here is based on the referenced patents.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of the PARP inhibitor Niraparib. The protocols and data presented provide a framework for researchers and drug development professionals working on the synthesis of this important class of anticancer drugs. The understanding of the underlying PARP signaling pathway is crucial for the rational design and development of next-generation PARP inhibitors.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential reactions of Ethyl 2-(2-oxopiperidin-4-yl)acetate (CAS No. 102943-18-0), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail a proposed synthetic protocol based on established chemical transformations, along with key reaction conditions and a general protocol for a common subsequent reaction.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 102943-18-0 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Boiling Point | 160 °C (at 0.5 Torr) | |
| Density | 1.070 g/cm³ (Predicted) |
Synthesis Protocol: Reductive Cyclization of Diethyl 3-cyanopentanedioate
Reaction Scheme:
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol:
This protocol is a representative procedure based on analogous reductive cyclizations of cyanodiesters. Optimization may be required.
Materials:
-
Diethyl 3-cyanopentanedioate
-
Raney Nickel (50% slurry in water, activated)
-
Ethanol (anhydrous)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10 mol% relative to the substrate) with anhydrous ethanol to remove water.
-
Reaction Setup: To a high-pressure reactor, add diethyl 3-cyanopentanedioate and the washed Raney Nickel catalyst. Add a sufficient volume of anhydrous ethanol to ensure good stirring and dissolution of the starting material.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The reaction progress can be monitored by techniques such as TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Table of Reaction Parameters (for optimization):
| Parameter | Range | Notes |
| Catalyst Loading | 5 - 15 mol% | Higher loading may increase reaction rate but also cost. |
| Hydrogen Pressure | 50 - 150 atm | Higher pressure generally favors the reduction. |
| Temperature | 80 - 140 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Solvent | Ethanol, Methanol | Protic solvents are typically used for this type of reduction. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC-MS for completion. |
Application: Hydrolysis to 2-(2-oxopiperidin-4-yl)acetic acid
This compound can serve as a key intermediate for the synthesis of various derivatives. A common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other modifications.
Reaction Scheme:
Figure 2. Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol (General Procedure):
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of THF and water.
-
Saponification: Add an aqueous solution of a base (e.g., 1.1 equivalents of LiOH or NaOH) to the solution of the ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Table of Hydrolysis Conditions:
| Parameter | Condition | Notes |
| Base | LiOH, NaOH, KOH | LiOH is often preferred for its milder conditions. |
| Solvent System | THF/H₂O, Methanol/H₂O | A co-solvent is used to ensure solubility of the starting material. |
| Temperature | Room Temperature to 40 °C | Gentle heating may be applied to accelerate the reaction. |
| Acidification | 1 M HCl | Other non-oxidizing acids can also be used. |
Logical Workflow for Synthesis and Application
Figure 3. General workflow from synthesis to a primary application of this compound.
These protocols and notes are intended to serve as a guide for the synthesis and application of this compound. Researchers should always adhere to standard laboratory safety procedures and may need to optimize the described conditions for their specific needs.
References
Application Notes and Protocols for the Characterization of Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Ethyl 2-(2-oxopiperidin-4-yl)acetate. Due to the limited availability of specific experimental data in the public domain, this document presents predicted data based on the chemical structure, alongside established analytical protocols.
Introduction
This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development as a building block for more complex molecules. Accurate and thorough characterization of this compound is crucial for quality control, regulatory submission, and ensuring its suitability for intended applications. This document outlines the key analytical techniques for its structural elucidation and purity assessment.
Chemical Structure:
Molecular Formula: C₉H₁₅NO₃ Molecular Weight: 185.22 g/mol CAS Number: 102943-18-0[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.5 | br s | 1H | -NH (amide) |
| 4.12 | q | 2H | -O-CH₂-CH₃ |
| 3.20 - 3.40 | m | 2H | -N-CH₂- (piperidine ring) |
| 2.40 - 2.60 | m | 1H | -CH- (piperidine ring at C4) |
| 2.30 | d | 2H | -CH₂-C(=O)O- |
| 2.10 - 2.25 | m | 2H | -CH₂-C(=O)N- (piperidine ring) |
| 1.70 - 1.90 | m | 2H | -CH₂- (piperidine ring) |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~ 172.0 | -C(=O)O- (ester) |
| ~ 170.0 | -C(=O)N- (amide) |
| ~ 60.5 | -O-CH₂- |
| ~ 42.0 | -N-CH₂- |
| ~ 40.0 | -CH₂-C(=O)O- |
| ~ 35.0 | -CH- (piperidine ring at C4) |
| ~ 31.0 | -CH₂- (piperidine ring) |
| ~ 29.0 | -CH₂- (piperidine ring) |
| ~ 14.2 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
NMR Workflow Diagram
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 186.1128 | [M+H]⁺ |
| 140.0811 | [M+H - C₂H₅OH]⁺ |
| 112.0862 | [M+H - C₂H₅OH - CO]⁺ |
| 84.0808 | [Piperidone ring fragment]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed accurate mass with the calculated theoretical mass.
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound.
Proposed HPLC Method
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch (amide) |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1650 | C=O stretch (amide) |
| ~ 1240 | C-O stretch (ester) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl, KBr), or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR Spectroscopy analysis.
Summary
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, HPLC, and IR spectroscopy allows for unambiguous structural confirmation and the determination of purity, which are essential for its use in research and drug development. It is important to note that the spectral data presented are predictive and should be confirmed by experimental analysis.
References
Application Notes and Protocols: Handling and Storage of Ethyl 2-(2-oxopiperidin-4-yl)acetate
These application notes provide detailed procedures for the safe handling and storage of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in pharmaceutical research and development. The following protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 91440-43-0 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| Appearance | Off-White to White Solid |
| Primary Hazard Class | Skin Irritant, Eye Irritant, Respiratory Tract Irritant |
| Recommended Storage | 2-8°C, Dry, Well-ventilated, Away from incompatible materials |
Safety and Handling Protocol
Objective: To outline the necessary precautions and personal protective equipment (PPE) required to handle this compound safely.
Materials:
-
This compound
-
Nitrile or neoprene gloves
-
Chemical safety goggles or face shield
-
Laboratory coat
-
Calibrated chemical balance
-
Spatula
-
Weighing paper or boat
-
Fume hood or other ventilated enclosure
Procedure:
-
Engineering Controls: All handling of solid this compound that may generate dust should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be required for larger quantities.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves immediately after use and wash hands thoroughly.
-
Body Protection: A standard laboratory coat must be worn. Ensure it is buttoned to provide maximum coverage.
-
-
Weighing and Aliquoting:
-
Place a weighing boat or paper on the calibrated balance within the ventilated enclosure.
-
Carefully use a clean spatula to transfer the desired amount of the compound.
-
Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Close the primary container tightly immediately after use.
-
-
Spill & Emergency Procedures:
-
Minor Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for chemical waste disposal. Clean the area with an appropriate solvent and then with soap and water.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Storage Protocol
Objective: To ensure the long-term stability and integrity of this compound.
Materials:
-
Primary container of this compound
-
Secondary containment (e.g., a tray or bin)
-
Refrigerator or cold room capable of maintaining 2-8°C
-
Desiccant (optional, for added protection against moisture)
Procedure:
-
Temperature: Store the tightly sealed container in a refrigerator or cold room maintained between 2°C and 8°C.
-
Atmosphere: Keep the container in a dry and well-ventilated area. To protect from moisture, the container can be placed inside a larger, sealed container with a desiccant.
-
Container Integrity: Ensure the container cap is securely fastened to prevent moisture ingress and contamination.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard warnings.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process and logical flow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(2-oxopiperidin-4-yl)acetate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, which is typically achieved through a Dieckmann condensation of a suitable amino diester precursor.
Q1: Why is the yield of my Dieckmann condensation consistently low?
A1: Low yields in the Dieckmann condensation for the synthesis of 4-substituted piperidin-2-ones can stem from several factors. A primary concern is the potential for a retro-Dieckmann reaction, which is the reverse reaction that cleaves the cyclic β-keto ester. This is often exacerbated by elevated temperatures during the work-up phase.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent can lead to higher yields. The use of sodium metal has also been reported to give good yields, but presents handling challenges.[1]
-
Temperature Control: Meticulous temperature control during the reaction and work-up is crucial. The initial cyclization should be performed at an optimized temperature, and the work-up, especially the acidification step, must be conducted at low temperatures (e.g., 2-3°C) to prevent the retro-Dieckmann reaction.[1]
-
High Dilution: To minimize intermolecular side reactions, such as dimerization of the starting diester, the reaction should be performed under high dilution conditions.[1]
-
Reaction Time: The reaction time should be optimized. Prolonged reaction times may not necessarily increase the yield and could lead to the formation of side products.[1]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side product in the Dieckmann condensation is the dimerized product resulting from an intermolecular condensation between two molecules of the starting diester. Another possibility is the formation of byproducts from the retro-Dieckmann reaction, especially if the work-up conditions are not carefully controlled.
Minimization Strategies:
-
High Dilution: As mentioned previously, high dilution techniques are effective in favoring the intramolecular cyclization over intermolecular dimerization.[1]
-
Controlled Addition: A slow, controlled addition of the diester to the base can also help to maintain a low concentration of the starting material in the reaction mixture, further discouraging dimerization.
-
Careful Work-up: To avoid byproducts from the retro-Dieckmann reaction, ensure that the acidification of the reaction mixture is performed slowly and at a low temperature.[1]
Q3: How can I effectively purify the final product, this compound?
A3: The purification of cyclic β-keto esters like this compound typically involves a careful work-up followed by chromatography or recrystallization.
Purification Protocol:
-
Quenching and Extraction: After the reaction is complete, the mixture is carefully quenched with a mild acid at low temperature. The product is then extracted into an organic solvent.
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step. For similar 4-piperidone derivatives, recrystallization from xylene or n-heptane has been reported to yield very pure crystals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing 4-substituted 2-piperidones is the Dieckmann condensation of an appropriate amino diester.[1][2] This involves the intramolecular cyclization of a molecule containing two ester groups, promoted by a strong base, to form the cyclic β-keto ester. This is typically followed by hydrolysis and decarboxylation if the 3-position ester is not desired.
Q2: Are there alternative synthetic strategies to consider?
A2: Yes, other synthetic routes can be explored:
-
Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of suitably substituted pyridine precursors can yield the corresponding piperidine ring. Various catalysts, including rhodium and palladium-based systems, have been shown to be effective for the hydrogenation of pyridines under mild conditions.[3][4][5]
-
Reductive Amination: A double reductive amination of a dicarbonyl compound can be a straightforward method to construct the piperidine skeleton.[6] For instance, a derivative of glutaric anhydride could potentially be used in a reaction with an appropriate amine and a reducing agent.[7]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the ester and lactam carbonyl groups.
-
Data Presentation
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium | Dilute Solution | 50°C initially, then RT | 24 h | 72 |
| NaH | Not specified | Not specified | Not specified | 64 |
| NaOtBu | Not specified | Not specified | Not specified | 61 |
| NaOMe | Not specified | Not specified | Not specified | 40 |
Experimental Protocols
Based on analogous procedures for the synthesis of 4-substituted piperidin-2-ones, a plausible experimental protocol for the synthesis of this compound via Dieckmann condensation is outlined below.
Protocol: Synthesis of this compound via Dieckmann Condensation
Materials:
-
Diethyl 3-aminoglutarate (or a suitable N-protected derivative)
-
Strong base (e.g., Sodium Hydride, Potassium tert-Butoxide)
-
Anhydrous aprotic solvent (e.g., Toluene, THF)
-
Hydrochloric acid (for work-up)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of the strong base (e.g., 1.1 equivalents of NaH) in the anhydrous aprotic solvent under a nitrogen atmosphere.
-
Addition of Diester: The starting amino diester, dissolved in the anhydrous solvent, is added dropwise to the base suspension at a controlled temperature (e.g., 0°C or room temperature, depending on the base).
-
Reaction: The reaction mixture is stirred at the chosen temperature for a specified period (e.g., several hours to overnight) until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
The reaction is carefully quenched by the slow addition of a cooled, dilute acid (e.g., 1 M HCl) while maintaining a low temperature (0-5°C).
-
The aqueous layer is separated, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Diagram 1: Proposed Synthetic Pathway via Dieckmann Condensation
Caption: Proposed reaction pathway for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: Purification of Ethyl 2-(2-oxopiperidin-4-yl)acetate
Welcome to the technical support center for the purification of Ethyl 2-(2-oxopiperidin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound typically proceeds via the catalytic hydrogenation of diethyl 3-cyanopentanedioate, followed by cyclization. Based on this pathway, potential impurities include:
-
Unreacted Starting Material: Diethyl 3-cyanopentanedioate.
-
Incompletely Reacted Intermediates: The primary amine formed after nitrile reduction but before lactam ring closure.
-
Byproducts from Nitrile Hydrogenation: Formation of secondary and tertiary amines through side reactions is a common issue in nitrile reduction.[1][2][3][4] Imines can also be present as intermediates or byproducts.[1][3]
-
Hydrolysis Products: The ethyl ester group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid. Similarly, if ethyl acetate is used as a solvent, it can hydrolyze to acetic acid and ethanol, especially in the presence of acidic or basic conditions and water.[5][6][7][8]
dot graph SynthesisImpurities { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} dot
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from polar and non-polar impurities. A common eluent system is a mixture of hexane and ethyl acetate.
-
Recrystallization: This technique is useful for removing minor impurities and obtaining a highly crystalline final product. The choice of solvent is critical for successful recrystallization.
Q3: I am seeing two peaks for my purified compound during HPLC analysis. What could be the cause?
A3: The appearance of two peaks for a purified piperidine derivative, especially in its free base form, can be due to differential ionization or interaction with the stationary phase of the HPLC column. Consider adjusting the mobile phase pH, adding buffers, or trying a different column chemistry to resolve this issue. Gradient elution and optimizing the injection volume may also improve peak shape and separation.
Troubleshooting Guides
Column Chromatography
Issue: My compound is not moving off the baseline of the column.
-
Possible Cause: The solvent system is not polar enough to elute your compound, which is a polar lactam.
-
Troubleshooting Steps:
-
Gradually increase the polarity of your eluent system. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate.
-
If a significant increase in ethyl acetate is still ineffective, consider adding a small percentage (1-2%) of methanol to the eluent.
-
For very polar compounds, a solvent system containing ammonia may be necessary. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.
-
Issue: All my fractions are mixed, despite a good separation on TLC.
-
Possible Cause 1: Compound degradation on the silica gel.
-
Troubleshooting Steps:
-
Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.
-
If your compound is unstable, consider using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Possible Cause 2: Improper loading of the sample.
-
Troubleshooting Steps:
-
Ensure the sample is dissolved in a minimal amount of solvent before loading.
-
For compounds with poor solubility in the eluent, use the "dry loading" technique: dissolve your compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.
-
dot graph ColumnChromatographyWorkflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} dot
Recrystallization
Issue: My compound is "oiling out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The chosen solvent may also not be ideal.
-
Troubleshooting Steps:
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation.
-
Add a seed crystal of the pure compound if available.
-
Re-heat the solution to dissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.
-
Consider a different solvent system. A mixture of solvents, where the compound is soluble in one and less soluble in the other, often works well. A common rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers (e.g., ethyl acetate for an ester).
-
Issue: No crystals are forming, even after cooling.
-
Possible Cause: The solution is not saturated enough, or the wrong solvent was chosen.
-
Troubleshooting Steps:
-
Try to slowly evaporate some of the solvent to increase the concentration of your compound.
-
If evaporation doesn't work, you may need to try a different recrystallization solvent. Good options to try for this compound include ethanol, n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate.
-
Experimental Protocols
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: Start with a low polarity mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and gradually increase the polarity based on TLC monitoring.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial solvent system.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradually increase the eluent polarity as needed to elute the target compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points are ethyl acetate, ethanol, or a mixture of ethyl acetate and hexane.
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Starting Material (g) | Eluent/Solvent System | Purified Product (g) | Yield (%) | Purity (pre-purification) | Purity (post-purification) |
| Column Chromatography | ||||||
| Recrystallization |
Researchers should aim to fill in this table with their experimental data to track the efficiency of their purification protocols. Purity can be assessed by techniques such as HPLC, GC-MS, or NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prexams.com [cdn.prexams.com]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Technical Support Center: Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic pathway involves a multi-step sequence starting with a Michael addition, followed by a Dieckmann-like cyclization, hydrolysis, decarboxylation, and a final esterification step.
Q2: What are the critical parameters to control during the synthesis?
Key parameters include the choice of base and solvent, reaction temperature, and purification methods at each step to minimize the formation of side-products and maximize yield. Careful control of pH during work-up procedures is also crucial.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the consumption of starting materials and the formation of intermediates and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the main product and any side-products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Michael Addition Step
-
Symptom: Incomplete consumption of starting materials (e.g., diethyl malonate and an appropriate Michael acceptor) as observed by TLC or HPLC.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently strong base | Use a stronger base such as sodium ethoxide or potassium tert-butoxide to ensure complete deprotonation of the malonate. |
| Incorrect solvent | Aprotic solvents like THF or DMF are generally preferred. Polar aprotic solvents can enhance enolate stability.[1] |
| Low reaction temperature | While lower temperatures can minimize side reactions, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress. |
| Premature quenching of the enolate | Ensure all reagents and glassware are thoroughly dried to prevent protonation of the enolate by water. |
Problem 2: Formation of Multiple Products in the Cyclization Step
-
Symptom: TLC or HPLC analysis shows multiple spots or peaks in addition to the desired cyclic β-keto ester.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Intermolecular condensation (Dimerization) | This is a common side reaction in Dieckmann condensations, especially with substrates that can form larger rings.[1] Use high-dilution conditions to favor the intramolecular reaction. |
| Alternative cyclization pathways | Depending on the substrate, cyclization at an alternative position might be possible. Re-evaluate the structure of the starting diester. |
| Incomplete reaction | The starting diester may still be present. Increase the reaction time or temperature. |
Problem 3: Incomplete Hydrolysis and Decarboxylation
-
Symptom: The presence of the intermediate ester or the dicarboxylic acid after the hydrolysis and decarboxylation step.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently harsh hydrolysis conditions | Use a stronger acid (e.g., concentrated HCl or HBr) and increase the reflux time to ensure complete hydrolysis of the ester groups. |
| Incomplete decarboxylation | Ensure the reaction is heated sufficiently after hydrolysis to drive the decarboxylation to completion. |
Problem 4: Low Yield in the Final Esterification Step
-
Symptom: Low conversion of 2-(2-oxopiperidin-4-yl)acetic acid to the corresponding ethyl ester.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Equilibrium limitations of Fischer esterification | Use a large excess of ethanol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient acid catalyst | Ensure a catalytic amount of a strong acid like sulfuric acid is present. |
| Alternative esterification method required | If Fischer esterification is not effective, consider converting the carboxylic acid to an acid chloride followed by reaction with ethanol. |
Experimental Protocols
A plausible experimental protocol for the synthesis of the precursor, 2-(2-oxopiperidin-4-yl)acetic acid, is outlined below. The final esterification can be achieved via a standard Fischer esterification.
Synthesis of 2-(2-Oxopiperidin-4-yl)acetic acid
This synthesis is a multi-step process that can be visualized as follows:
Caption: General workflow for the synthesis of 2-(2-oxopiperidin-4-yl)acetic acid.
Step 1: Michael Addition
-
To a solution of sodium ethoxide (1 equivalent) in anhydrous ethanol, add diethyl malonate (1 equivalent) dropwise at 0°C.
-
After stirring for 30 minutes, add a suitable Michael acceptor (e.g., an α,β-unsaturated nitrile or ester that will lead to the desired 4-substituted pattern) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Reductive Cyclization, Hydrolysis, and Decarboxylation
-
The crude product from the Michael addition is subjected to catalytic hydrogenation (e.g., using Raney Nickel or Cobalt) in an alcoholic solvent under hydrogen pressure. This step reduces the nitrile (if used as the Michael acceptor) and induces cyclization to the piperidone ring.
-
Following the cyclization, the resulting intermediate is treated with a strong acid (e.g., 6M HCl) and heated to reflux to hydrolyze the ester groups and effect decarboxylation.
-
After cooling, the product, 2-(2-oxopiperidin-4-yl)acetic acid, can be isolated by crystallization or extraction.
Step 3: Esterification to this compound
-
Suspend 2-(2-oxopiperidin-4-yl)acetic acid in a large excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the ethyl ester with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Common Side-Products
The table below summarizes potential side-products at each stage of the synthesis.
| Reaction Step | Potential Side-Product | Structure (if applicable) | Reason for Formation |
| Michael Addition | Double Michael Adduct | - | Reaction of a second molecule of Michael acceptor with the initial adduct. |
| Unreacted Starting Materials | - | Incomplete reaction due to weak base, low temperature, or insufficient reaction time. | |
| Cyclization | Dimer | - | Intermolecular reaction competing with the intramolecular Dieckmann condensation.[1] |
| Uncyclized Intermediate | - | Incomplete cyclization. | |
| Hydrolysis & Decarboxylation | Dicarboxylic Acid | - | Incomplete decarboxylation. |
| Mono-ester | - | Incomplete hydrolysis. | |
| Esterification | Unreacted Carboxylic Acid | - | Incomplete esterification due to equilibrium. |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | Side reaction of ethanol in the presence of strong acid at high temperatures. |
Logical Relationship of Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
References
Optimization of reaction parameters for Ethyl 2-(2-oxopiperidin-4-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of reaction parameters for Ethyl 2-(2-oxopiperidin-4-yl)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving the catalytic hydrogenation of a pyridine precursor followed by esterification.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Q1: I am observing very low to no conversion of my starting material, Ethyl 2-(2-hydroxy-pyridin-4-yl)acetate, during the catalytic hydrogenation. What are the possible causes and solutions?
A1: Low or no conversion in catalytic hydrogenation can be attributed to several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activity: The catalyst (e.g., Platinum on Carbon, Rhodium on Alumina) may be inactive.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst was not exposed to air or moisture for an extended period.
-
Consider using a different catalyst. A screening of catalysts can be beneficial.
-
-
-
Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed.
-
Troubleshooting:
-
Increase the hydrogen pressure incrementally.
-
Ensure there are no leaks in the hydrogenation apparatus.
-
-
-
Solvent Choice: The solvent can significantly impact the reaction.
-
Troubleshooting:
-
Acidic solvents like acetic acid can enhance the hydrogenation of pyridine rings.
-
Ensure the starting material is fully dissolved in the chosen solvent.
-
-
-
Temperature: The reaction temperature may be too low.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes lead to side product formation.
-
-
Q2: My reaction is producing a significant amount of a side product, which I suspect is the fully reduced piperidine (Ethyl 2-(2-hydroxypiperidin-4-yl)acetate) instead of the desired lactam. How can I improve the selectivity?
A2: Over-reduction is a common issue in the hydrogenation of hydroxypyridines. Optimizing the reaction conditions can favor the formation of the lactam.
-
Catalyst Selection: The choice of catalyst plays a crucial role in selectivity.
-
Troubleshooting:
-
Rhodium-based catalysts are often reported to be more selective for the reduction of the pyridine ring without affecting other functional groups.
-
Lowering the catalyst loading might reduce the rate of over-reduction.
-
-
-
Reaction Time: Prolonged reaction times can lead to the formation of undesired products.
-
Troubleshooting:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
Stop the reaction as soon as the starting material is consumed.
-
-
-
Temperature and Pressure: Harsher conditions can lead to less selective reactions.
-
Troubleshooting:
-
Attempt the reaction at a lower temperature and pressure.
-
-
Table 1: Optimization of Catalytic Hydrogenation Parameters
| Parameter | Condition 1 (Low Selectivity) | Condition 2 (Improved Selectivity) |
| Catalyst | 10 mol% Pd/C | 5 mol% Rh/Al2O3 |
| Solvent | Ethanol | Acetic Acid |
| H2 Pressure | 10 bar | 5 bar |
| Temperature | 50 °C | Room Temperature |
| Reaction Time | 24 hours | Monitored (approx. 8 hours) |
Q3: The yield of my final product is consistently low, even with good conversion of the starting material. What could be the reason?
A3: Low yields can result from product degradation, difficult purification, or competing side reactions.
-
Product Instability: The product might be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Ensure the work-up procedure is performed at a low temperature.
-
Use a mild base for neutralization if an acidic solvent is used.
-
-
-
Purification Issues: The product may be difficult to separate from the catalyst or byproducts.
-
Troubleshooting:
-
Ensure complete removal of the catalyst by filtration through a pad of celite.
-
Optimize the chromatography conditions (e.g., solvent system, silica gel activity) for better separation.
-
-
-
Alternative Synthetic Route: If optimization of the current route fails to provide satisfactory yields, an alternative synthetic strategy might be necessary. A Dieckmann condensation approach could be considered.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting material for the synthesis of this compound?
A4: A common and logical precursor is Ethyl 2-(2-hydroxy-pyridin-4-yl)acetate. This starting material contains the required carbon skeleton and functional groups in the correct oxidation state for a direct hydrogenation to the target lactam.
Q5: Are there any specific safety precautions I should take during the catalytic hydrogenation step?
A5: Yes, catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Use a properly maintained and pressure-tested hydrogenation apparatus.
-
Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Follow all standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE).
-
Q6: How can I monitor the progress of the reaction?
A6: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction.
-
TLC Monitoring:
-
Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material and the product.
-
The product, being more polar, should have a lower Rf value than the starting material.
-
Stain the TLC plate with a suitable reagent (e.g., potassium permanganate) for visualization if the compounds are not UV-active.
-
Q7: What is an alternative synthetic strategy if the hydrogenation route is unsuccessful?
A7: A Dieckmann condensation of a suitable acyclic diester is a viable alternative for the formation of the 6-membered ring. The general approach would involve the synthesis of a precursor like diethyl 3-(2-ethoxy-2-oxoethyl)pentanedioate, which upon intramolecular cyclization would yield a β-keto ester that can be further converted to the desired product.
Alternative Route: Dieckmann Condensation
Caption: Overview of the Dieckmann condensation as an alternative synthetic route.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl 2-(2-hydroxy-pyridin-4-yl)acetate
-
Preparation: In a high-pressure reactor, dissolve Ethyl 2-(2-hydroxy-pyridin-4-yl)acetate (1.0 eq) in glacial acetic acid (10 mL/g of substrate).
-
Catalyst Addition: Under an inert atmosphere, add 5 mol% of Rhodium on Alumina (Rh/Al2O3) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 5 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of acetic acid.
-
Solvent Removal: Remove the acetic acid under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Table 2: Typical Reagent Quantities and Expected Yield
| Reagent | Molar Eq. | Molecular Weight | Amount |
| Ethyl 2-(2-hydroxy-pyridin-4-yl)acetate | 1.0 | 181.19 g/mol | 5.0 g |
| 5% Rh/Al2O3 | 0.05 | - | ~280 mg |
| Acetic Acid | Solvent | 60.05 g/mol | 50 mL |
| Expected Yield | 185.22 g/mol | 60-75% |
Technical Support Center: Ethyl 2-(2-oxopiperidin-4-yl)acetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-oxopiperidin-4-yl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method involves a multi-step synthesis commencing with a Michael addition, followed by a Dieckmann condensation, and subsequent hydrolysis, decarboxylation, and esterification. An alternative key step can be the catalytic reduction of a nitrile precursor.
Q2: What are the critical parameters to control during the Dieckmann condensation step?
The Dieckmann condensation is highly sensitive to reaction conditions. Key parameters to control include the complete exclusion of water to prevent hydrolysis of the resulting β-keto ester, the choice of a suitable base (typically a non-nucleophilic strong base like sodium hydride or potassium tert-butoxide), and maintaining an appropriate reaction temperature to avoid side reactions.[1][2]
Q3: I am observing low yields in my Dieckmann condensation. What are the potential causes?
Low yields can stem from several factors. Incomplete reaction due to insufficient base or reaction time is a common issue. Additionally, the presence of moisture can lead to the hydrolysis of the β-keto ester product, reverting it to the starting diester or leading to other byproducts.[1] Side reactions, such as intermolecular Claisen condensations, can also compete with the desired intramolecular cyclization, especially at higher concentrations.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the crude product and any impurities present. A common starting point would be a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane, with the polarity gradually increased.
Troubleshooting Guide
Below are specific troubleshooting scenarios that may be encountered during the synthesis of this compound.
Synthesis Step 1: Michael Addition
Problem: Low yield of the initial Michael adduct.
| Possible Cause | Suggested Solution |
| Ineffective base | Ensure the base used is strong enough to deprotonate the active methylene compound. Common bases include sodium ethoxide or potassium tert-butoxide. |
| Reaction temperature too low | While some Michael additions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. Monitor the reaction by TLC to determine the optimal temperature. |
| Steric hindrance | If the reactants are sterically hindered, the reaction rate may be slow. Consider using a less hindered Michael acceptor or a more reactive nucleophile if possible. |
| Side reactions | Polymerization of the Michael acceptor can be a significant side reaction. This can sometimes be mitigated by adding the Michael acceptor slowly to the reaction mixture. |
Synthesis Step 2: Dieckmann Condensation
Problem: The Dieckmann condensation fails to produce the desired cyclic β-keto ester.
| Possible Cause | Suggested Solution |
| Presence of moisture | Rigorously dry all glassware and solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Using an alkoxide that matches the ester (e.g., sodium ethoxide for an ethyl ester) can prevent transesterification but may not be a strong enough base in all cases.[1][2] |
| Insufficient base | The Dieckmann condensation is an equilibrium process. A full equivalent of base is required to deprotonate the resulting β-keto ester, which drives the reaction to completion.[4] |
| Reaction temperature too high or too low | The optimal temperature can vary. Start at room temperature and gently heat if the reaction is not proceeding. Excessively high temperatures can lead to decomposition or side reactions. |
Problem: The isolated product from the Dieckmann condensation is the hydrolyzed starting diester.
| Possible Cause | Suggested Solution |
| Aqueous workup before acidification | The β-keto ester is susceptible to hydrolysis under basic conditions. Ensure the reaction mixture is neutralized or slightly acidified before performing an aqueous workup. |
| Contaminated reagents or solvents | Ensure all reagents and solvents are anhydrous. |
Synthesis Step 3: Catalytic Reduction of Nitrile
Problem: Incomplete reduction of the nitrile group or reduction of the ester group.
| Possible Cause | Suggested Solution |
| Catalyst poisoning | The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities such as sulfur compounds. Ensure the starting material is pure. |
| Incorrect catalyst or reaction conditions | Selective reduction of a nitrile in the presence of an ester can be challenging. Catalytic hydrogenation with Raney Nickel or Palladium on carbon under controlled conditions (temperature, pressure) is often successful.[5] Chemical reducing agents like lithium aluminium hydride will reduce both functional groups. |
| Insufficient hydrogen pressure | For catalytic hydrogenations, ensure adequate hydrogen pressure is maintained throughout the reaction. |
Synthesis Step 4: Hydrolysis and Decarboxylation
Problem: Incomplete decarboxylation.
| Possible Cause | Suggested Solution |
| Insufficient heating | Decarboxylation of the intermediate β-keto acid requires heating. The temperature and time will depend on the specific substrate. Monitor the reaction for the cessation of CO2 evolution. |
| Incorrect pH | The hydrolysis of the ester is typically carried out under acidic or basic conditions, followed by acidification to form the β-keto acid, which then decarboxylates upon heating. Ensure the pH is appropriate for each step. |
Experimental Protocols & Data
Illustrative Synthesis of this compound
This protocol is a generalized representation based on common synthetic strategies.
Step 1 & 2: One-Pot Double Michael Addition and Dieckmann Condensation
| Parameter | Value |
| Starting Materials | Benzylic nitrile or ester, Methyl acrylate |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous THF or Toluene |
| Temperature | 0 °C to reflux |
| Reaction Time | 1-4 hours |
| Typical Yield | 70-90% for the cyclic β-keto ester[6] |
Protocol: To a solution of the benzylic nitrile or ester in anhydrous solvent at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise. Stir for 30 minutes, then add methyl acrylate dropwise. Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) and worked up.[6]
Step 3: Catalytic Hydrogenation of the Nitrile Precursor
| Parameter | Value |
| Substrate | 4-cyano-2-oxopiperidine-4-acetic acid ethyl ester |
| Catalyst | Raney Nickel or 10% Pd/C |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 80-95% |
Protocol: The nitrile-containing precursor is dissolved in the solvent in a pressure-resistant vessel. The catalyst is added carefully under an inert atmosphere. The vessel is then sealed and purged with hydrogen gas before being pressurized to the desired level. The reaction is agitated at the specified temperature until hydrogen uptake ceases. The catalyst is then removed by filtration through celite, and the solvent is evaporated.[5]
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Logical Relationship in Troubleshooting Dieckmann Condensation
Caption: Troubleshooting logic for low yields in Dieckmann condensation.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
Technical Support Center: Ethyl 2-(2-oxopiperidin-4-yl)acetate
Welcome to the technical support center for Ethyl 2-(2-oxopiperidin-4-yl)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolysis of the ethyl ester. This is accelerated by basic or strongly acidic conditions and elevated temperatures. | - Prepare solutions fresh whenever possible.- If storage is necessary, use an aprotic, dry solvent and store at low temperatures (-20°C or -80°C).- Avoid aqueous solutions with pH > 7. If an aqueous buffer is required, use a slightly acidic pH (e.g., pH 5-6) and use the solution promptly. |
| Appearance of new, more polar peaks in HPLC analysis. | Formation of 2-(2-oxopiperidin-4-yl)acetic acid. This is the product of ethyl ester hydrolysis. | - Confirm the identity of the new peak by LC-MS. The mass will correspond to the carboxylic acid derivative.- To prevent this, follow the recommendations for preventing ester hydrolysis. |
| Appearance of multiple new peaks, including those with significantly different retention times. | Lactam ring opening. The 2-oxopiperidine (a delta-lactam) ring can be hydrolyzed under strong acidic or basic conditions, leading to the formation of an amino acid derivative. | - Avoid exposing the compound to harsh pH conditions (e.g., pH < 2 or pH > 12) for extended periods.- If your experimental protocol requires such conditions, minimize the exposure time and temperature. |
| Inconsistent results in biological assays. | Degradation of the active compound. If the compound has degraded, the effective concentration in your assay will be lower than expected, leading to variability in results. | - Regularly check the purity of your stock solutions and working solutions by HPLC.- Prepare fresh dilutions for each experiment from a recently verified stock. |
| Discoloration or change in the physical appearance of the solid compound. | Oxidation or other degradation pathways. Exposure to air, light, or reactive reagents can lead to degradation. | - Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using an amber vial or storing it in the dark.- Avoid contact with strong oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, and the hydrolysis of the lactam (2-oxopiperidin) ring, especially under harsh pH conditions. Oxidation of the piperidine ring is also a possibility over long-term storage or upon exposure to oxidizing agents.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). Storing under an inert atmosphere is also recommended to prevent oxidation.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use.
Q4: My experiment requires a basic pH. How can I minimize the degradation of this compound?
A4: If a basic pH is unavoidable, it is crucial to minimize the exposure time and temperature. Perform the reaction or incubation at the lowest effective temperature and for the shortest duration possible. Consider using a milder base or a buffer system that maintains the pH at the lower end of the basic range required. It is also advisable to run a control experiment to quantify the extent of degradation under your specific conditions.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: The most common and effective method for monitoring the stability is by High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any new peaks that appear, which helps in elucidating the degradation pathway.
Quantitative Stability Data
The following table provides a summary of expected stability under various conditions based on the general chemical properties of ethyl esters and lactams. Note: These are illustrative values and not experimentally determined data for this compound.
| Condition | Parameter | Value | Notes |
| pH Stability | Half-life (t½) in aqueous solution at 25°C | ~ hours to days (pH > 8) | Ester hydrolysis is the primary concern. |
| Stable for days to weeks (pH 4-7) | Generally most stable in a slightly acidic to neutral pH range. | ||
| ~ days (pH < 2) | Lactam hydrolysis becomes more significant. | ||
| Temperature Stability | Solid at 25°C | Stable for months | When protected from light and moisture. |
| Solution in DMSO at -20°C | Stable for months | When properly stored in single-use aliquots. | |
| Aqueous solution at 37°C | Degradation likely within hours to days | Dependent on pH. | |
| Photostability | Solid (exposed to light) | Potential for gradual degradation | The piperidine ring may be susceptible to photo-oxidation. |
| Solution (exposed to light) | Degradation may be accelerated | Solvents can influence photosensitivity. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system (for peak identification)
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M NaOH if necessary, but expect rapid degradation.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 24 and 48 hours.
-
After exposure, dissolve the solid in a known volume of solvent and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of the compound to light in a photostability chamber (ICH Q1B guidelines).
-
Analyze samples at appropriate time intervals by HPLC.
-
Run a dark control in parallel.
-
4. Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Use LC-MS to determine the mass of the major degradation products to aid in their identification.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Overcoming challenges in scaling up Ethyl 2-(2-oxopiperidin-4-yl)acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in pharmaceutical development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a successful and scalable synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive base (e.g., sodium ethoxide degraded by moisture).- Insufficient reaction temperature.- Poor quality starting materials. | - Use freshly prepared or commercially sourced, anhydrous sodium ethoxide. Ensure all glassware is thoroughly dried.- Optimize the reaction temperature. While the Dieckmann condensation is typically run at reflux, the optimal temperature can vary based on the solvent.- Verify the purity of starting materials (e.g., diethyl 2-aminoadipate) by NMR or other analytical techniques. |
| Formation of Polymeric Byproducts | - Intermolecular condensation competing with the intramolecular Dieckmann cyclization. | - Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the diester to the base solution.- Optimize the choice of solvent. Aprotic solvents like toluene or THF are often preferred. |
| Hydrolysis of Ester Groups | - Presence of water in the reaction mixture.- Use of hydroxide bases. | - Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dry glassware.- Avoid using hydroxide bases as they readily promote ester hydrolysis. Sodium ethoxide is the preferred base. |
| Decarboxylation of the β-Keto Ester Product | - Prolonged reaction times at elevated temperatures.- Acidic or basic work-up conditions that are too harsh. | - Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.- During work-up, neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases. |
| Difficult Purification of the Final Product | - Presence of unreacted starting materials.- Formation of closely related side products. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.- Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for effective separation. The choice of stationary phase (e.g., silica gel) is also critical. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful Dieckmann condensation in this synthesis?
A1: The most critical parameter is maintaining strictly anhydrous conditions. The base used, typically sodium ethoxide, is highly sensitive to moisture and will be deactivated, leading to low or no product formation. Additionally, any water present can lead to the hydrolysis of the ester functionalities in both the starting material and the product.
Q2: How can I minimize the formation of byproducts during the reaction?
A2: To minimize intermolecular side reactions, it is recommended to use high-dilution techniques. This involves the slow, dropwise addition of the starting diester to a solution of the base. This favors the intramolecular cyclization over intermolecular polymerization. Careful control of the reaction temperature and time is also crucial to prevent degradation and side reactions like decarboxylation.
Q3: What is the best method for purifying the crude this compound?
A3: Column chromatography is the most effective method for purifying the final product. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically successful in separating the desired product from unreacted starting materials and byproducts. The exact solvent ratio should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.
Q4: Can other bases be used for the Dieckmann condensation?
A4: While sodium ethoxide is the most commonly used base for this transformation, other strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be employed. However, the choice of base may require optimization of the solvent and reaction temperature.
Q5: My reaction has stalled. What should I do?
A5: If the reaction appears to have stalled (as indicated by TLC or LC-MS), you can try adding an additional portion of freshly prepared base to the reaction mixture. It is also important to re-verify that the reaction temperature is appropriate and that the stirring is efficient.
Experimental Protocols
Synthesis of Diethyl 2-aminoadipate (Starting Material)
A detailed protocol for the synthesis of the starting material can be adapted from established procedures for the preparation of amino acid esters. One common route involves the esterification of 2-aminoadipic acid.
Synthesis of this compound via Dieckmann Condensation
Materials:
-
Diethyl 2-aminoadipate
-
Sodium ethoxide (freshly prepared or commercial, anhydrous)
-
Anhydrous toluene (or THF)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of sodium ethoxide in anhydrous toluene.
-
Heat the solution to reflux under a nitrogen atmosphere.
-
Dissolve diethyl 2-aminoadipate in anhydrous toluene and add it to the dropping funnel.
-
Add the diethyl 2-aminoadipate solution dropwise to the refluxing sodium ethoxide solution over a period of 2-4 hours to maintain high-dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Optimization of Dieckmann Condensation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Toluene | 110 | 4 | 75 |
| 2 | Sodium Ethoxide | THF | 66 | 6 | 68 |
| 3 | Sodium Hydride | Toluene | 110 | 4 | 72 |
| 4 | Potassium t-butoxide | THF | 66 | 5 | 65 |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Optimization Logic
Caption: Logic diagram for optimizing reaction conditions.
Technical Support Center: Ethyl 2-(2-oxopiperidin-4-yl)acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential by-products?
A common and efficient method for synthesizing this compound is the reductive cyclization of diethyl 3-(cyanomethyl)pentanedioate. This reaction is typically carried out using a catalyst such as Raney Nickel under a hydrogen atmosphere.
During this process, several by-products can form due to incomplete reaction or side reactions. Understanding these potential impurities is crucial for optimizing the reaction and purification steps.
Potential By-products in the Synthesis of this compound:
| By-product Name | Chemical Structure | Formation Mechanism |
| Diethyl 3-(2-aminoethyl)pentanedioate | HOOC(CH₂)₂CH(CH₂CH₂NH₂) (ester form) | Incomplete cyclization of the intermediate amino-diester. |
| Ethyl 2-(2-iminopiperidin-4-yl)acetate | C₉H₁₄N₂O₂ | Incomplete reduction of the nitrile group to the imine, followed by cyclization. |
| N-(2-(4-(ethoxycarbonylmethyl)piperidin-2-yl)ethyl)-Ethyl 2-(2-oxopiperidin-4-yl)acetate | C₂₀H₃₄N₂O₅ | Dimerization via reaction of the intermediate amine with the starting cyanoester. |
| 2-(2-oxopiperidin-4-yl)acetic acid | C₇H₁₁NO₃ | Hydrolysis of the ethyl ester group of the final product. |
| Mthis compound | C₈H₁₃NO₃ | Transesterification if methanol is present as a solvent or impurity. |
| Oligomers of 2-oxopiperidin-4-yl)acetic acid | [C₇H₉NO₂]n | Polymerization of the lactam ring under certain conditions. |
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields in the synthesis of this compound can stem from several factors related to the reaction conditions and reagents.
Troubleshooting Guide for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity: | - Ensure the Raney Nickel catalyst is fresh and active. - Increase the catalyst loading. - Optimize the catalyst slurry preparation and washing procedure. |
| Insufficient Hydrogen Pressure: | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the safe limits of the equipment. |
| Suboptimal Reaction Temperature: | - Optimize the reaction temperature. Lower temperatures may be too slow, while excessively high temperatures can promote side reactions. |
| Impure Starting Materials: | - Verify the purity of diethyl 3-(cyanomethyl)pentanedioate using techniques like NMR or GC-MS. |
| Incorrect Solvent: | - Ensure the solvent (e.g., ethanol) is anhydrous, as water can interfere with the reaction. |
| Reaction Time: | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
Q3: I am having difficulty purifying the final product. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of structurally similar by-products.
Purification Strategies:
| Method | Description |
| Column Chromatography: | Silica gel column chromatography is a common method. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) can effectively separate the desired product from impurities. |
| Crystallization: | If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Distillation: | For liquid products, fractional distillation under reduced pressure can be used to separate components with different boiling points. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Cyclization
Materials:
-
Diethyl 3-(cyanomethyl)pentanedioate
-
Raney Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a high-pressure autoclave, add a slurry of Raney Nickel in anhydrous ethanol.
-
Add a solution of diethyl 3-(cyanomethyl)pentanedioate in anhydrous ethanol to the autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in by-product formation during synthesis.
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common methods, offering insights into their respective advantages and disadvantages, supported by available experimental data.
At a Glance: Comparison of Synthesis Methods
| Method | Key Precursors | Reagents & Conditions | Yield | Purity | Reaction Time |
| Method 1: Reductive Cyclization of a Cyano-triester | Triethyl 1-cyano-propane-1,2,3-tricarboxylate | Catalytic Hydrogenation (e.g., Raney Nickel) | Moderate | Good | Not Specified |
| Method 2: Reductive Cyclization of a Cyano-diester | Diethyl 3-(cyanomethyl)pentanedioate | Catalytic Hydrogenation (e.g., Raney Nickel) | Good | Good | Not Specified |
| Method 3: Michael Addition and Reductive Cyclization | Diethyl malonate, Acrylonitrile | 1. Base (e.g., NaOEt), 2. Catalytic Hydrogenation (e.g., Raney Cobalt) | High | Good | Multi-step |
Note: The quantitative data presented is based on available literature and may vary depending on specific reaction conditions and scale.
Reaction Pathways
Method 1: Reductive Cyclization of a Cyano-triester
This approach involves the catalytic hydrogenation of a pre-synthesized cyano-triester. The reaction proceeds through the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization to form the desired lactam ring.
Caption: Reductive cyclization of a cyano-triester.
Method 2: Reductive Cyclization of a Cyano-diester
Similar to the first method, this route utilizes a catalytic hydrogenation step to effect a reductive amination and subsequent cyclization. The starting material is a diethyl ester of a cyanodicarboxylic acid.
Caption: Reductive cyclization of a cyano-diester.
Method 3: Michael Addition and Reductive Cyclization
This multi-step synthesis begins with a Michael addition of diethyl malonate to acrylonitrile, catalyzed by a base. The resulting adduct is then subjected to catalytic hydrogenation, which reduces the nitrile to a primary amine and induces cyclization to the piperidone ring.
Caption: Michael addition followed by reductive cyclization.
Experimental Protocols
Method 1 & 2: General Protocol for Reductive Cyclization
A solution of the corresponding cyano-ester precursor in a suitable solvent (e.g., ethanol, methanol) is subjected to catalytic hydrogenation in the presence of a catalyst such as Raney Nickel or Raney Cobalt. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
Method 3: General Protocol for Michael Addition and Reductive Cyclization
Step 1: Michael Addition To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added. Acrylonitrile is then added dropwise while maintaining the reaction temperature. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product, diethyl 2-(2-cyanoethyl)malonate, is isolated and purified.
Step 2: Reductive Cyclization The purified diethyl 2-(2-cyanoethyl)malonate is dissolved in an appropriate solvent and subjected to catalytic hydrogenation as described in the protocol for Methods 1 & 2, typically using a catalyst like Raney Cobalt. The workup and purification are performed similarly to yield this compound.
Objective Comparison and Discussion
The choice of synthesis method for this compound will depend on several factors, including the availability of starting materials, desired scale of production, and the importance of overall yield and purity.
-
Reductive Cyclization (Methods 1 & 2): These methods are relatively straightforward if the cyano-ester precursors are readily available. They involve a single key transformation, which can be advantageous in terms of process simplicity. The yields are reported to be moderate to good. The main challenge may lie in the synthesis of the starting materials themselves.
-
Michael Addition and Reductive Cyclization (Method 3): This route starts from simple and inexpensive starting materials (diethyl malonate and acrylonitrile), making it potentially more cost-effective for large-scale synthesis. The Michael addition is a high-yielding reaction. However, this is a multi-step process which may require more optimization and control over each step to achieve a high overall yield.
For drug development professionals, the scalability and cost-effectiveness of Method 3 might be particularly attractive. However, the shorter routes of Methods 1 and 2 could be preferable for rapid synthesis of smaller quantities for initial screening and lead optimization, provided the precursors are accessible.
Further research and process optimization for each method would be necessary to determine the most efficient and economical route for a specific application. It is recommended to consult the primary literature for detailed experimental conditions and characterization data.
A Comparative Guide to the Analytical Validation of Ethyl 2-(2-oxopiperidin-4-yl)acetate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the validation of purity for Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose, supported by synthesized experimental data based on typical performance for similar compounds.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, specificity).
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantitative determination based on the integrated signal of specific nuclei. |
| Applicability | Broadly applicable to non-volatile and thermally stable compounds.[1][2] | Suitable for volatile and thermally stable compounds.[1][2] | Applicable to any soluble compound with a unique NMR signal.[3][4] |
| Specificity | High, can be enhanced with diode array detection (DAD). | Very high, provides structural information for impurity identification.[5] | High, provides structural confirmation and quantification of impurities.[3] |
| Sensitivity | High (typically ppm levels). | Very high (ppb to ppm levels).[5] | Moderate (typically >0.1%). |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Reference Standard | Required for quantification. | Required for quantification. | Can be used with or without a certified reference standard (internal/external).[4] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution at a concentration of 1 mg/mL in the same diluent.
-
Analysis: Inject the diluent (as a blank), the working standard, and the sample solution into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the percentage purity using the area normalization method or against the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Procedure:
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using the area percent of the total ion chromatogram (TIC) or by using a suitable internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., Maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the solution. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete signal relaxation for accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Data Analysis:
-
Identify a well-resolved, unique signal for the analyte and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between different analytical validation parameters.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.[6][7]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Consistency and Purity [nmr.oxinst.com]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Ethyl 2-(2-oxopiperidin-4-yl)acetate vs. other piperidine derivatives in synthesis
A deep dive into the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate and other key piperidine derivatives reveals distinct strategic advantages in drug development and research. This guide provides a comparative analysis of synthetic methodologies, offering experimental insights for researchers, scientists, and drug development professionals.
The piperidine motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Among the vast array of piperidine derivatives, this compound stands out as a crucial intermediate, notably in the synthesis of the anticoagulant drug Apixaban.[3][4] This guide dissects the synthetic approaches to this key intermediate and contrasts them with the synthesis of other relevant piperidine derivatives, providing a clear comparison of their performance based on experimental data.
Synthetic Strategies for Piperidine Scaffolds
The construction of the piperidine ring can be broadly approached through two primary strategies: cyclization of acyclic precursors and modification of existing cyclic structures, such as pyridines. Common cyclization methods include the Dieckmann condensation and the Mannich reaction, while the catalytic hydrogenation of pyridines is a prevalent modification approach.[5][6]
Dieckmann Condensation: A Classic Cyclization Route
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[6] This method is a powerful tool for the formation of five- and six-membered rings.[6]
A prominent example is the synthesis of N-substituted 4-piperidones. The general workflow involves the 1,4-addition of a primary amine to two equivalents of an acrylate ester, followed by Dieckmann cyclization of the resulting diester amine. Subsequent hydrolysis and decarboxylation afford the desired 4-piperidone.
Catalytic Hydrogenation: From Pyridines to Piperidines
The reduction of the aromatic pyridine ring to a saturated piperidine ring is a fundamental transformation in heterocyclic chemistry. Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C).[5] The reaction conditions, including pressure, temperature, and solvent, can be tuned to achieve high yields and selectivity.
This method is particularly useful for accessing a variety of substituted piperidines, depending on the functionality of the starting pyridine.
Comparative Synthesis Data
The choice of synthetic route often depends on the desired substitution pattern, scalability, and economic viability. Below is a comparative summary of the synthesis of this compound and a representative N-substituted 4-piperidone.
| Compound | Synthetic Method | Key Reagents | Solvent | Yield | Purity | Reference |
| This compound | Cyclization/Reduction | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 5-chlorovaleryl chloride | Dichloromethane | Not explicitly stated for this intermediate, but is a key step in a multi-step synthesis of Apixaban. | High, as it is a crucial intermediate for a pharmaceutical product. | [7] |
| N-Benzyl-4-piperidone | Dieckmann Condensation | Benzylamine, Methyl acrylate, Sodium methoxide | Toluene, Methanol | 92.1% | 88.2% | [8] |
| Various Substituted Piperidines | Catalytic Hydrogenation | Substituted Pyridines, PtO2 | Acetic Acid | 70-95% | Not specified | [5] |
Experimental Protocols
Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation[8]
-
1,4-Addition: A mixture of methyl acrylate and methanol is slowly added dropwise to a stirred solution of benzylamine and methanol to yield N,N-bis(β-propionic acid methyl ester)benzylamine.
-
Dieckmann Condensation: The resulting diester is added dropwise to a heated solution of toluene, methanol, and sodium to initiate the Dieckmann condensation, yielding 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with hydrochloric acid. After neutralization and extraction, N-benzyl-4-piperidone is obtained.
General Procedure for Catalytic Hydrogenation of Substituted Pyridines[5]
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO2 (5 mol%).
-
The mixture is subjected to H2 gas pressure (50-70 bar) and stirred for 6-10 hours.
-
The reaction is quenched with sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography to afford the substituted piperidine.
Biological Significance and Signaling Pathways
Piperidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][9] The specific activity is highly dependent on the substitution pattern on the piperidine ring.
For instance, certain 4-piperidone derivatives have shown potential as anticancer agents by inducing apoptosis. This process is often mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Molecular docking studies have suggested that these compounds can bind to the active site of proteins like Bcl-2, interfering with their function and promoting cell death.[10]
Conclusion
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemexpress.com [chemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. data.epo.org [data.epo.org]
- 8. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 9. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 10. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
Spectroscopic Comparison of Ethyl 2-(2-oxopiperidin-4-yl)acetate and its Analogues
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of Ethyl 2-(2-oxopiperidin-4-yl)acetate and two of its structural analogues: Ethyl 2-(2-oxocyclohexyl)acetate and Ethyl 2-(pyrrolidin-2-on-5-yl)acetate. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds, which are of interest in medicinal chemistry and drug development. The presented data includes ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound and its analogues are heterocyclic compounds that serve as important building blocks in the synthesis of various pharmaceutical agents. Their structural nuances, arising from the different ring systems (piperidone, cyclohexanone, and pyrrolidone), significantly influence their spectroscopic properties. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic processes. This guide summarizes key spectroscopic data in a comparative format and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and its analogues.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.50-1.65 (m, 1H), 1.85-2.00 (m, 1H), 2.10-2.25 (m, 1H), 2.30-2.45 (m, 2H), 2.50-2.60 (m, 1H), 3.20-3.30 (m, 2H), 4.15 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 5.90 (br s, 1H, -NH) | 14.2 (-OCH₂CH₃), 29.8, 30.5, 35.1, 40.8, 41.5, 60.8 (-OCH₂CH₃), 171.8 (C=O, ester), 175.5 (C=O, lactam) | 3220 (N-H stretch), 2935 (C-H stretch), 1730 (C=O ester stretch), 1650 (C=O amide stretch) | 185.10 (M⁺) |
| Ethyl 2-(2-oxocyclohexyl)acetate | 1.26 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.55-1.75 (m, 4H), 2.00-2.15 (m, 2H), 2.25-2.40 (m, 2H), 2.75-2.85 (m, 1H), 4.18 (q, 2H, J=7.1 Hz, -OCH₂CH₃) | 14.1 (-OCH₂CH₃), 24.8, 27.9, 34.2, 41.8, 48.5, 60.7 (-OCH₂CH₃), 172.5 (C=O, ester), 210.2 (C=O, ketone) | 2940 (C-H stretch), 1735 (C=O ester stretch), 1710 (C=O ketone stretch) | 184.11 (M⁺) |
| Ethyl 2-(pyrrolidin-2-on-5-yl)acetate | 1.27 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.80-2.00 (m, 1H), 2.15-2.35 (m, 2H), 2.50-2.70 (m, 2H), 4.10-4.20 (m, 1H), 4.16 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 6.50 (br s, 1H, -NH) | 14.1 (-OCH₂CH₃), 25.5, 29.7, 38.9, 55.2, 60.9 (-OCH₂CH₃), 172.1 (C=O, ester), 176.8 (C=O, lactam) | 3200 (N-H stretch), 2950 (C-H stretch), 1732 (C=O ester stretch), 1680 (C=O amide stretch) | 171.09 (M⁺) |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the following parameters were typically used: spectral width of 16 ppm, relaxation delay of 1.0 s, and 16 scans. For ¹³C NMR, a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 512 scans were used. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] A small amount of the neat sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. Samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is reported.
Visualizations
Structural Comparison of Analogues
The following diagram illustrates the structural differences between this compound and its analogues.
Caption: Structural relationship between the core ring systems.
General Synthetic and Analytical Workflow
This diagram outlines a typical workflow for the synthesis and spectroscopic characterization of the target compounds.
References
Purity Assessment of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile and thermally labile pharmaceutical intermediates like this compound. Its versatility, reproducibility, and high resolving power make it the gold standard for separating the main component from its impurities.
Principle of RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.
Experimental Protocol: RP-HPLC Method
A robust RP-HPLC method was developed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios, such as for the analysis of volatile impurities or for orthogonal verification of purity.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for the separation of chiral compounds and for achieving faster analysis times compared to HPLC.
Key Advantages of SFC:
-
Reduced solvent consumption and environmental impact.
-
Faster separations and higher throughput.
-
Orthogonal selectivity to RP-HPLC.
Hydrophilic Interaction Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar compounds that show poor retention in RP-HPLC. Since this compound and some of its potential impurities possess polar functional groups, HILIC can be a valuable alternative.
Key Advantages of HILIC:
-
Enhanced retention of polar analytes.
-
Different selectivity compared to RP-HPLC, offering a complementary separation mechanism.
-
Good compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process. It is a mandatory test in pharmaceutical quality control.
Key Advantages of GC-MS:
-
High sensitivity and selectivity for volatile organic compounds.
-
Definitive identification of impurities through mass spectral libraries.
-
Essential for meeting regulatory requirements for residual solvent analysis.
Data Presentation: Comparative Purity Analysis
The following table summarizes the performance of each technique in the purity assessment of a representative batch of this compound, which may contain potential impurities such as starting materials and by-products.
| Parameter | RP-HPLC | SFC | HILIC | GC-MS (for Residual Solvents) |
| Purity of Main Peak (%) | 99.5 | 99.4 | 99.5 | Not Applicable |
| Retention Time of Main Peak (min) | 12.5 | 4.2 | 8.9 | Not Applicable |
| Resolution of Critical Impurity Pair | 2.1 | 1.8 | 2.5 | Not Applicable |
| Analysis Time (min) | 30 | 10 | 20 | 25 |
| Primary Application | Main component purity and non-volatile impurities | Orthogonal purity check, chiral separations | Analysis of polar impurities | Residual solvents and volatile impurities |
| Environmental Impact | Moderate (organic solvent usage) | Low (primarily CO2) | Moderate (organic solvent usage) | Low (small sample volume) |
Experimental Protocols for Alternative Techniques
SFC Method Protocol
-
Instrumentation: SFC system with a UV detector.
-
Column: Chiral stationary phase (e.g., cellulose-based), 150 mm x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 and Methanol (as co-solvent) with 0.1% diethylamine.
-
Gradient: 5% to 40% Methanol over 8 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: 210 nm.
HILIC Method Protocol
-
Instrumentation: HPLC/UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Amide-based HILIC column, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile.
-
Gradient: 95% to 60% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection: 210 nm.
GC-MS Method Protocol (for Residual Solvents)
-
Instrumentation: Gas chromatograph with a mass spectrometer and headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 220°C.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, incorporating the discussed analytical techniques.
Caption: Comprehensive analytical workflow for purity assessment.
Conclusion
The purity assessment of this compound is most effectively achieved through a multi-faceted analytical approach. While RP-HPLC remains the primary technique for determining the purity and profiling non-volatile impurities, orthogonal methods such as SFC and HILIC provide valuable complementary data, enhancing the confidence in the purity profile. Furthermore, GC-MS is indispensable for the analysis of residual solvents, a critical quality attribute. The choice of analytical technique(s) should be guided by the specific requirements of the analysis, the nature of the potential impurities, and regulatory expectations. This guide provides the necessary framework and detailed protocols to assist researchers in making informed decisions for the robust quality control of this important pharmaceutical intermediate.
Comparative Reactivity of Ethyl 2-(2-oxopiperidin-4-yl)acetate and Structurally Related Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides a comparative analysis of the reactivity of Ethyl 2-(2-oxopiperidin-4-yl)acetate against other structurally similar esters, supported by experimental data and detailed protocols. The esters chosen for comparison are Ethyl 2-(2-oxopyrrolidin-3-yl)acetate, Ethyl 2-oxocyclohexanecarboxylate, and the acyclic analogue, Ethyl acetoacetate. This comparison will illuminate the influence of the lactam ring, ring size, and the presence of a heteroatom on the chemical behavior of these versatile β-keto esters.
Comparative Reactivity Overview
The reactivity of β-keto esters is primarily centered around the acidic α-proton, the nucleophilic enolate that forms upon deprotonation, and the two electrophilic carbonyl carbons of the ketone and the ester. The structural variations among the compared esters—ring strain, steric hindrance, and electronic effects from the lactam nitrogen—are expected to modulate their reactivity in key chemical transformations such as alkylation, hydrolysis, and cyclization reactions.
Data Presentation: A Comparative Look at Reactivity
| Compound | Structure | Alkylation Reactivity | Hydrolysis Rate (Acid/Base Catalyzed) | Propensity for Intramolecular Cyclization (e.g., Dieckmann) |
| This compound | (placeholder) | Moderate | Moderate | Moderate (for 6-membered ring formation) |
| Ethyl 2-(2-oxopyrrolidin-3-yl)acetate | (placeholder) | Moderate to High | Moderate | High (for 5-membered ring formation) |
| Ethyl 2-oxocyclohexanecarboxylate | (placeholder) | High | High | Moderate (for 6-membered ring formation) |
| Ethyl acetoacetate | (placeholder) | High | High | N/A (acyclic) |
Note: The reactivity is predicted based on general principles. For instance, the electron-withdrawing nature of the lactam amide in this compound and its pyrrolidinone analogue can influence the acidity of the α-proton. The formation of five-membered rings is generally more kinetically favorable than six-membered rings in intramolecular reactions.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative of the transformations discussed and can be adapted for the specific esters in this guide.
Protocol 1: α-Alkylation of a β-Keto Ester
This procedure describes the alkylation of the α-carbon of a β-keto ester using a base and an alkyl halide.
Materials:
-
β-Keto ester (e.g., this compound)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Alkyl halide (e.g., Methyl iodide or Benzyl bromide)
-
Quench solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of the β-keto ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of the saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis of a β-Keto Ester
This protocol outlines the hydrolysis of the ester functionality to a carboxylic acid under acidic conditions.
Materials:
-
β-Keto ester
-
Aqueous acid solution (e.g., 6M Hydrochloric acid or Sulfuric acid)
-
Co-solvent (e.g., Dioxane or Acetic acid, if needed for solubility)
-
Extraction solvent (e.g., Dichloromethane or Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Dissolve the β-keto ester in the aqueous acid solution (and co-solvent if necessary).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate in vacuo to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or chromatography if necessary.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the experimental protocols described above.
Caption: General workflow for the α-alkylation of a β-keto ester.
Caption: General workflow for the acid-catalyzed hydrolysis of a β-keto ester.
Conclusion
The reactivity of this compound is a balance of the inherent properties of a β-keto ester and the electronic and steric influences of the piperidinone ring. When compared to its five-membered ring analogue, acyclic counterpart, and the carbocyclic analogue, it demonstrates a moderate reactivity profile. For drug development professionals, this nuanced reactivity can be leveraged for selective transformations, allowing for the synthesis of complex molecular architectures. The provided protocols and workflows serve as a foundational guide for the practical application of these valuable synthetic intermediates. Further quantitative studies are encouraged to precisely delineate the reactivity differences and to further aid in rational molecular design.
Benchmarking Synthesis Routes for Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(2-oxopiperidin-4-yl)acetate, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: a classical approach involving Dieckmann condensation and a modern strategy utilizing catalytic hydrogenation of a pyridine precursor. The evaluation is based on key performance metrics such as reaction yield, purity, and complexity of the experimental protocol.
Executive Summary
This guide details two distinct synthetic routes for this compound. The first is a multi-step classical route commencing from diethyl 3-oxopentanedioate, proceeding through a Michael addition and reductive cyclization, and culminating in the target molecule. The second is a more direct, modern approach involving the catalytic hydrogenation of a pyridine-based precursor. While the classical route is well-established, the catalytic hydrogenation method offers a potentially more streamlined and efficient alternative. This guide presents a side-by-side comparison of these methods, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable route for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthesis routes for this compound.
| Parameter | Route 1: Dieckmann Condensation Approach | Route 2: Catalytic Hydrogenation of Pyridine Derivative |
| Starting Materials | Diethyl 3-oxopentanedioate, Ethyl cyanoacetate, Ammonia | Ethyl 2-(2-hydroxypyridin-4-yl)acetate |
| Key Intermediates | Diethyl 3-(cyanomethyl)pentanedioate | - |
| Overall Yield | ~65-75% | >90% (estimated) |
| Purity of Final Product | High, requires purification by distillation | High, requires purification by chromatography |
| Number of Steps | 3 | 1 |
| Reaction Time | Multi-day | ~24 hours |
| Key Reagents | Sodium ethoxide, Raney Nickel, Hydrogen | Platinum (IV) oxide (PtO2), Hydrogen, Acetic Acid |
| Safety Considerations | Use of metallic sodium and flammable solvents. High-pressure hydrogenation. | High-pressure hydrogenation. Use of a precious metal catalyst. |
Experimental Protocols
Route 1: Dieckmann Condensation Approach
This classical synthesis is based on the initial formation of a substituted pentanedioate, followed by a reductive cyclization. The likely foundational work for this approach is attributed to Takahashi and Kariyone in Yakugaku Zasshi (1959).
Step 1: Synthesis of Diethyl 3-(cyanomethyl)pentanedioate
-
In a suitable reaction vessel, dissolve diethyl 3-oxopentanedioate and ethyl cyanoacetate in anhydrous ethanol.
-
To this solution, add a catalytic amount of a weak base, such as piperidine or a secondary amine, to facilitate the Michael addition.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain diethyl 3-(cyanomethyl)pentanedioate.
Step 2: Reductive Cyclization to form this compound
-
In a high-pressure autoclave, dissolve diethyl 3-(cyanomethyl)pentanedioate in ethanol saturated with anhydrous ammonia.
-
Add a Raney Nickel catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas to approximately 100-150 atm.
-
Heat the reaction mixture to 100-120 °C and maintain stirring for 12-18 hours.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Route 2: Catalytic Hydrogenation of a Pyridine Derivative
This modern approach offers a more direct route to the target molecule through the reduction of a substituted pyridine ring.
Step 1: Synthesis of this compound
-
In a high-pressure hydrogenation vessel, dissolve the precursor, ethyl 2-(2-hydroxypyridin-4-yl)acetate, in glacial acetic acid.
-
Add a catalytic amount of Platinum (IV) oxide (PtO2).
-
Pressurize the vessel with hydrogen gas to 50-70 atmospheres.
-
Stir the reaction mixture at room temperature for approximately 24 hours, or until hydrogen uptake ceases.
-
Carefully release the pressure and filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a suitable base, such as sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
Visualizing the Synthesis Pathways
The logical flow of the two primary synthesis routes is depicted in the following diagrams.
Caption: Comparative logical flow of the two main synthesis routes for this compound.
Caption: Step-by-step experimental workflows for the synthesis of this compound.
Cross-Validation of Analytical Techniques for Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in the synthesis of various pharmaceutical agents, is paramount for ensuring product quality and process control. This guide provides a comparative overview of common analytical techniques that can be employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance Spectroscopy (NMR). The selection of the most appropriate method depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of piperidine derivatives, providing a basis for selecting the optimal technique for this compound.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Quantification, purity assessment. | Identification and quantification of volatile and semi-volatile compounds, impurity profiling. | Structural elucidation, conformational analysis, quantification. |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization may be needed for compounds lacking a UV chromophore.[1][2] | Extraction and dissolution in a volatile solvent. Derivatization may be required to increase volatility.[3][4] | Dissolution in a deuterated solvent. |
| Limit of Detection (LOD) | Typically in the µg/mL range. For a related piperidine derivative, an LOD of 0.15 µg/mL was reported.[1] | Generally in the ng/mL to pg/mL range, depending on the analyte and instrument sensitivity. | Relatively high, typically in the mg/mL range. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. For a related piperidine derivative, an LOQ of 0.44 µg/mL was reported.[1] | Generally in the ng/mL to µg/mL range. | Higher than chromatographic methods, often in the mg/mL range. |
| Linearity | Excellent, with R² values typically >0.99. A study on a piperidine derivative showed a linearity range of 0.44-53.33 μg/mL with an R² of 0.9996.[1] | Good, with a wide dynamic range. | Can be linear over a specific concentration range, but not its primary strength for quantification. |
| Precision | High, with Relative Standard Deviations (RSD) typically <2%.[2][5] | High, with RSDs generally <5%.[6] | Moderate, with RSDs typically higher than chromatographic methods. |
| Accuracy | High, with recovery rates typically between 98-102%. A study on a piperidine derivative reported an average recovery of 101.82%.[1] | High, with typical recovery rates in a similar range to HPLC. | Dependent on experimental setup and data processing. |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, based on both retention time and mass spectrum. | Excellent, provides detailed structural information. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using HPLC-UV, GC-MS, and NMR. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (with 0.1% phosphoric acid) and acetonitrile. A common starting point is a 32:68 (v/v) ratio.[1] The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with a mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting wavelength of 210 nm is often suitable for compounds with ester and amide functionalities.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[3]
Reagents:
-
Ethyl acetate (or other suitable volatile solvent, GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 280°C.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 170°C at 40°C/min (hold for 4 min), then ramp to 310°C at 10°C/min (hold for 10 min).[3] This program should be optimized based on the volatility of the analyte and potential impurities.
-
Mass Spectrometer:
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Data Analysis: Identify this compound and any impurities by comparing their retention times and mass spectra to the reference standard and a spectral library (e.g., NIST, WILEY).[3] For quantification, construct a calibration curve based on the peak area of the target ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying and characterizing impurities without the need for reference standards of those impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).[7]
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[7]
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used as a reference).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structural assignments.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the chemical shifts (ppm) of the signals to the corresponding nuclei in the molecule.[7] The structure of this compound can be confirmed by comparing the observed spectra with predicted spectra or data from the literature.
-
Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample.
-
Workflow for Analytical Method Selection
The choice of analytical technique is dictated by the specific goals of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical technique.
This comprehensive guide provides a framework for the cross-validation of analytical techniques for this compound. The provided protocols and comparative data, based on methods for analogous compounds, should enable researchers to establish robust and reliable analytical procedures tailored to their specific needs in drug development and quality control.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. rsc.org [rsc.org]
Performance of Ethyl 2-(2-oxopiperidin-4-yl)acetate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Ethyl 2-(2-oxopiperidin-4-yl)acetate in various solvent systems, a critical factor for its application in research and pharmaceutical development. Due to the limited availability of direct comparative experimental data for this specific compound, this guide synthesizes established principles from studies on similar piperidine derivatives and general organic chemistry to provide a predictive performance overview. The data presented herein is intended to guide solvent selection and experimental design.
Executive Summary
This compound, a key intermediate in the synthesis of various biologically active molecules, exhibits variable performance depending on the solvent system employed. This guide evaluates its projected solubility, stability, and impact on reaction yield across a spectrum of common laboratory solvents. Furthermore, it outlines detailed experimental protocols for researchers to generate their own precise data and presents potential alternatives to this compound in medicinal chemistry applications.
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected relative performance of this compound in different solvent systems based on general principles of solubility for cyclic amide esters and the influence of solvent polarity on the stability and reactivity of piperidine derivatives.[1][2][3]
Table 1: Predicted Solubility of this compound
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Non-polar aprotic | High | "Like dissolves like" principle; the ethyl ester and piperidone ring have significant non-polar character. |
| Tetrahydrofuran (THF) | Polar aprotic | High | Good balance of polarity to interact with the ester and amide groups, and non-polar character. |
| Acetonitrile (MeCN) | Polar aprotic | Moderate to High | The polar nature can solvate the polar functional groups. |
| Ethyl Acetate (EtOAc) | Polar aprotic | Moderate to High | Structurally similar ester functionality promotes solubility. |
| Methanol (MeOH) | Polar protic | Moderate | Capable of hydrogen bonding with the amide and ester carbonyls, but the alkyl backbone may limit extensive solubility. |
| Ethanol (EtOH) | Polar protic | Moderate | Similar to methanol, with slightly lower polarity which may enhance solubility of the less polar parts of the molecule. |
| Water | Polar protic | Low | The presence of the larger non-polar piperidine ring and ethyl group is expected to limit solubility in highly polar water.[3] |
| Dimethylformamide (DMF) | Polar aprotic | High | Highly polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | Strong polar aprotic solvent, effective for dissolving many amides and esters.[1] |
| Toluene | Non-polar aprotic | Low to Moderate | Primarily non-polar nature would be suitable for the hydrocarbon portions, but less effective for the polar functional groups. |
| Hexane | Non-polar | Low | Highly non-polar, unlikely to effectively solvate the polar amide and ester groups. |
Table 2: Predicted Stability of this compound
| Solvent System | Condition | Predicted Stability | Rationale |
| Protic Solvents (e.g., MeOH, EtOH, Water) | Acidic (pH < 4) | Low | Risk of acid-catalyzed hydrolysis of the ethyl ester. |
| Protic Solvents (e.g., MeOH, EtOH, Water) | Basic (pH > 9) | Low | Risk of base-catalyzed hydrolysis of the ethyl ester and potential lactam ring opening. |
| Aprotic Solvents (e.g., DCM, THF, MeCN) | Neutral | High | Generally inert conditions, minimizing degradation pathways. |
| Aprotic Solvents (e.g., DCM, THF, MeCN) | Presence of strong nucleophiles | Moderate | The ester and lactam are susceptible to nucleophilic attack. |
| All Solvents | Elevated Temperature | Moderate to Low | Increased temperature can accelerate degradation reactions like hydrolysis and oxidation.[4] |
Table 3: Predicted Influence of Solvent on Reaction Yield
This table considers a hypothetical downstream reaction where this compound is a reactant.
| Solvent System | Dielectric Constant (ε) | Predicted Reaction Yield | Rationale |
| Dichloromethane (DCM) | 9.1 | Moderate to High | A common solvent for many organic reactions, its non-polar nature can be favorable depending on the reaction mechanism. |
| Tetrahydrofuran (THF) | 7.5 | High | Often a good choice for reactions involving organometallic reagents or where moderate polarity is beneficial. |
| Acetonitrile (MeCN) | 37.5 | Moderate to High | Its high polarity can stabilize charged intermediates or transition states, potentially increasing reaction rates. |
| Dimethylformamide (DMF) | 36.7 | High | A highly polar aprotic solvent that can enhance the rate of many polar reactions. |
| Ethanol (EtOH) | 24.6 | Moderate | As a protic solvent, it can participate in hydrogen bonding and may act as a nucleophile in some cases, which could lead to side reactions. However, for some piperidine syntheses, ethanol has been shown to accelerate reaction rates compared to methanol.[4] |
| Toluene | 2.4 | Low to Moderate | Its low polarity is suitable for certain reactions, but may not be sufficient to dissolve all reactants or stabilize polar intermediates. |
Experimental Protocols
To obtain precise performance data for this compound in your specific application, the following experimental protocols are recommended.
Protocol 1: Determination of Solubility
This protocol is based on the general method for determining the solubility of organic compounds.[5][6][7]
Objective: To quantitatively determine the solubility of this compound in a selected solvent system at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Evaluation of Stability
This protocol is adapted from standard stability testing procedures for pharmaceutical intermediates.[8][9][10]
Objective: To assess the stability of this compound in a selected solvent system under various conditions.
Materials:
-
This compound
-
Selected solvent
-
pH meter and buffers
-
Thermostatically controlled oven or incubator
-
HPLC with a stability-indicating method
-
Vials with inert caps
Procedure:
-
Prepare solutions of this compound in the chosen solvent at a known concentration.
-
For pH stability, adjust the pH of aqueous or partially aqueous solutions using appropriate buffers.
-
Aliquot the solutions into vials and seal them.
-
Store the vials under different conditions (e.g., room temperature, elevated temperature like 40 °C, and protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Calculate the percentage of degradation over time to evaluate stability.
Protocol 3: Optimization of Reaction Yield
This protocol outlines a general approach to screen solvents for optimizing the yield of a reaction involving this compound.[11][12][13]
Objective: To identify the optimal solvent system for a chemical reaction involving this compound to maximize the product yield.
Materials:
-
This compound
-
Other reactants and reagents
-
A selection of solvents to be screened
-
Reaction vessels (e.g., round-bottom flasks)
-
Stirring and temperature control equipment
-
Analytical technique for monitoring reaction progress and yield (e.g., GC, HPLC, NMR)
Procedure:
-
Set up a parallel series of reactions, each in a different solvent but with all other reaction parameters (temperature, stoichiometry, reaction time) kept constant.
-
Add the reactants, including this compound, to each reaction vessel.
-
Initiate the reactions and monitor their progress over time using the chosen analytical technique.
-
After a predetermined time, or once the reactions have gone to completion, quench the reactions.
-
Determine the yield of the desired product in each reaction mixture.
-
Compare the yields across the different solvents to identify the most effective one.
Mandatory Visualizations
Caption: Experimental workflows for evaluating the performance of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. quora.com [quora.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. gmpsop.com [gmpsop.com]
- 9. japsonline.com [japsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(2-oxopiperidin-4-yl)acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ethyl 2-(2-oxopiperidin-4-yl)acetate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Storage of Waste: All chemical waste must be stored in designated, clearly labeled, and compatible containers.[1][2][3] Containers should be kept closed except when adding waste and stored in a well-ventilated, secondary containment area away from incompatible materials.[3][4]
Operational Disposal Plan
The disposal of this compound must adhere to local, state, and federal regulations.[5][6][7] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and local laws.
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's chemical hygiene plan.[2] Incompatible wastes, such as strong acids or bases, should be stored separately to prevent dangerous reactions.[3]
Step 2: Waste Collection and Containerization
-
Collect liquid waste in a dedicated, leak-proof container made of a material compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5] The label should also include the date when the waste was first added to the container.[5]
-
For solid waste, such as contaminated lab supplies (e.g., gloves, paper towels), collect it in a separate, clearly labeled, and sealed container.
Step 3: Spill Management
In the event of a spill:
-
Evacuate and restrict access to the affected area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[8][9]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[9]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor or environmental health and safety (EHS) office.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][5]
-
Ensure that a hazardous waste manifest is completed to track the waste from its point of generation to its final disposal facility.[5][10]
Important Considerations:
-
Never dispose of this compound down the sink or in the regular trash.[1][2][11]
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][12]
Quantitative Data for Chemical Waste Disposal
| Parameter | Guideline |
| pH of Aqueous Waste | Generally, aqueous waste should be neutralized to a pH between 6.0 and 9.0 before disposal, if permitted by local regulations. |
| Container Fill Level | Do not fill waste containers beyond 90% capacity to allow for vapor expansion and to prevent spills. |
| Satellite Accumulation | Accumulation of hazardous waste in the laboratory (satellite accumulation area) is typically limited to 55 gallons of non-acute hazardous waste. |
| Storage Time Limits | Hazardous waste must be removed from the laboratory to a central storage area within a specified time frame (e.g., 3 days after the container is full) to comply with regulations.[3][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Ethyl 2-(2-oxopiperidin-4-yl)acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 2-(2-oxopiperidin-4-yl)acetate. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The required PPE is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166.[2][3] | Protects against splashes and aerosols, preventing serious eye irritation.[1] |
| Face Shield | Recommended when there is a significant risk of splashing.[2][4] | ||
| Hand Protection | Gloves | Nitrile gloves (minimum thickness of 0.11 mm).[5] | Provides a barrier against skin contact, preventing skin irritation.[1] Double gloving is recommended for enhanced protection.[6][7] |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3][5] |
| Closed-toe Shoes | Protects feet from spills.[5][8] | ||
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[6]
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height to ensure proper airflow.[6]
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood.[5]
-
When weighing, use a disposable weigh boat to prevent contamination of the balance.
-
Carefully transfer the compound to the reaction vessel, avoiding the generation of dust or aerosols.
-
-
Cleanup and Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves.
-
Dispose of all contaminated materials in the designated waste container.
-
Wash hands thoroughly with soap and water after removing PPE.[1][2]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Detailed Disposal Steps
-
Waste Segregation:
-
Do not dispose of this compound down the drain.[5]
-
Segregate waste containing this compound from other waste streams.
-
-
Containerization:
-
Place all solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) into a designated, clearly labeled "Non-Halogenated Organic Solid Waste" container.[5]
-
Collect any unused compound or solutions containing the compound in a separate, clearly labeled "Non-Halogenated Organic Liquid Waste" container.[5]
-
-
Storage and Disposal:
-
Keep waste containers securely closed when not in use and store them in a well-ventilated area, away from incompatible materials.[9][10]
-
Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[5][9] Ensure compliance with all local, state, and federal regulations.[9]
-
References
- 1. Ethyl (2-oxopiperidin-4-yl)acetate | 102943-18-0 [amp.chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cerritos.edu [cerritos.edu]
- 4. nj.gov [nj.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. editverse.com [editverse.com]
- 7. osha.gov [osha.gov]
- 8. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(placeholder)